4-Amino-2-methyl-3-nitropyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMOQGXCXFHJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516049 | |
| Record name | 2-Methyl-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27582-14-5 | |
| Record name | 2-Methyl-3-nitro-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27582-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Amino-2-methyl-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of a proposed synthetic route for 4-Amino-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical development. Due to the limited availability of direct synthetic procedures for this specific molecule in published literature, this guide presents a method adapted from established protocols for structurally analogous compounds. The information herein is intended to serve as a foundational resource for laboratory synthesis and process development.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via the direct nitration of 2-methyl-4-aminopyridine. This approach is based on the known reactivity of aminopyridine systems towards electrophilic nitration. The reaction is anticipated to yield a mixture of isomers, from which the desired 3-nitro product can be isolated.
An In-depth Technical Guide to the Chemical Properties of 4-Amino-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 4-Amino-2-methyl-3-nitropyridine is exceptionally limited. This guide provides the available information for the specified compound and supplements it with comprehensive data on its well-characterized isomer, 2-Amino-4-methyl-3-nitropyridine, and other related compounds for comparative and contextual purposes.
Core Compound: this compound
Detailed experimental data on the physicochemical properties of this compound is scarce in published literature. The information available is primarily from chemical suppliers.
Chemical Identity
| Property | Value | Reference |
| IUPAC Name | 2-Methyl-3-nitro-4-pyridinamine | [1] |
| CAS Number | 27582-14-5 | [1][2][3] |
| Molecular Formula | C₆H₇N₃O₂ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2][4] |
| Purity | 95% - 99% | [2][3] |
Experimental Data
A thorough search of scientific databases and literature did not yield specific experimental data for the melting point, boiling point, solubility, or spectral characteristics (NMR, IR, Mass Spectrometry) of this compound. The compound is listed as available for "synthesis on demand" by some chemical suppliers, which may account for the lack of published data.[2]
Isomeric Compound: 2-Amino-4-methyl-3-nitropyridine
In contrast to its 4-amino isomer, 2-Amino-4-methyl-3-nitropyridine is a well-characterized compound with readily available experimental data.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 6635-86-5 | [5][6] |
| Synonyms | 2-Amino-3-nitro-4-picoline, 4-Methyl-3-nitro-2-pyridylamine | [5][6] |
| Appearance | Light yellow to yellow powder/crystal | [7] |
| Melting Point | 136-140 °C | [7] |
| Assay | ≥98% | [6] |
Spectral Data
Infrared (IR) and mass spectrometry data for 2-Amino-4-methyl-3-nitropyridine are available in the NIST Chemistry WebBook.[5][8] The crystal structure of this isomer has also been elucidated.
Safety Information
| Hazard Statement | Classification |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Signal Word | Warning |
| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves |
This safety information is for 2-Amino-4-methyl-3-nitropyridine and may not be directly applicable to this compound.
Synthesis and Reactivity
A general workflow for the synthesis of a nitropyridine derivative is illustrated below.
The reactivity of the nitro group in nitropyridines allows for further functionalization. For instance, the nitro group can be a target for nucleophilic substitution reactions.[10]
Biological Activity and Applications
There is no specific information regarding the biological activity or signaling pathway involvement of this compound in the reviewed literature. However, aminopyridine and nitropyridine derivatives are known to possess a wide range of biological activities and are used as precursors in the synthesis of bioactive molecules.[11][12] For example, various substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated as inhibitors for inducible nitric oxide synthase (iNOS).[13]
The structural relationship between the target compound and its better-characterized isomers is depicted in the following diagram.
Conclusion
This compound remains a poorly characterized compound in the public domain. Researchers and drug development professionals interested in this specific molecule may need to undertake its synthesis and full analytical characterization. The data provided for its isomer, 2-Amino-4-methyl-3-nitropyridine, can serve as a useful reference point for predicting its properties and developing analytical methods. The diverse biological activities of related aminonitropyridines suggest that this compound could be a candidate for further investigation in various therapeutic areas, pending its synthesis and biological evaluation.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. synchem.de [synchem.de]
- 3. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]
- 6. cenmed.com [cenmed.com]
- 7. 2-Amino-4-methyl-3-nitropyridine | 6635-86-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-2-methyl-3-nitropyridine (CAS Number: 27582-14-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of the chemical compound identified by CAS number 27582-14-5, 4-Amino-2-methyl-3-nitropyridine. This document collates available data on its physicochemical properties, synthesis, and potential biological relevance. Due to the limited availability of direct experimental data for this specific compound, information from closely related structural analogs is presented to offer valuable insights. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 27582-14-5 | N/A |
| Molecular Formula | C₆H₇N₃O₂ | N/A |
| Molecular Weight | 153.14 g/mol | N/A |
| IUPAC Name | 2-Methyl-3-nitro-4-pyridinamine | N/A |
Synthesis and Characterization
A plausible synthetic route would involve the nitration of a 4-amino-2-methylpyridine precursor. The general workflow for such a synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Direct spectroscopic data (NMR, FT-IR, Mass Spectrometry) for this compound is not extensively reported. However, data for the isomeric compound, 2-amino-4-methyl-3-nitropyridine, is available from the NIST WebBook and can be used for comparative analysis[4][5].
Table 2: Spectroscopic Data for the Isomer 2-Amino-4-methyl-3-nitropyridine
| Spectroscopic Technique | Key Observations |
| Infrared (IR) Spectrum | Characteristic peaks corresponding to N-H, C-H, C=C, C=N, and N-O stretching and bending vibrations are expected. |
| Mass Spectrum (EI) | The molecular ion peak would be observed at m/z 153, with fragmentation patterns corresponding to the loss of nitro and amino groups. |
Potential Biological Activity and Therapeutic Relevance
Direct biological assays or mechanism-of-action studies for this compound have not been identified in the reviewed literature. However, the structural motif of aminonitropyridine is present in molecules with documented biological activities, suggesting potential avenues for investigation.
Enzyme Inhibition
Derivatives of 2-amino-4-methylpyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes[6]. The overproduction of nitric oxide by iNOS is a key factor in the pathophysiology of various inflammatory diseases. Inhibition of iNOS is therefore a significant therapeutic target.
The potential mechanism of iNOS inhibition by aminopyridine derivatives involves competitive binding at the arginine substrate binding site. This suggests that this compound could be evaluated for similar inhibitory activity.
References
- 1. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]
- 5. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Molecular Structure of 4-Amino-2-methyl-3-nitropyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the molecular structure elucidation of 4-Amino-2-methyl-3-nitropyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific isomer (CAS 27582-14-5), this document presents a detailed analysis based on comparative data from structurally related compounds and predictive methodologies.
Molecular Structure and Identification
This compound is a pyridine ring substituted with an amino group at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position. Its molecular formula is C₆H₇N₃O₂ with a molecular weight of 153.14 g/mol .
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of analogous compounds including 4-aminopyridine, 2-methylpyridine, and 3-nitropyridine. These values serve as a guideline for the experimental characterization of this molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | 7.8 - 8.0 | d |
| H-6 | 8.0 - 8.2 | d |
| -NH₂ | 5.5 - 6.5 | br s |
| -CH₃ | 2.4 - 2.6 | s |
Predicted solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 130 - 135 |
| C-4 | 150 - 155 |
| C-5 | 110 - 115 |
| C-6 | 145 - 150 |
| -CH₃ | 20 - 25 |
Predicted solvent: DMSO-d₆
Table 3: Predicted FT-IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Methyl) | 2850 - 3000 | Medium |
| N-O Stretch (Nitro, Asymmetric) | 1520 - 1560 | Strong |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |
| N-O Stretch (Nitro, Symmetric) | 1340 - 1380 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 153.05 |
| [M+H]⁺ | 154.06 |
Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic pathway to this compound involves the nitration of 4-amino-2-methylpyridine. The directing effects of the amino and methyl groups would need to be carefully considered to favor the desired isomer.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Detailed Protocol:
-
Nitration: To a cooled (0-5 °C) solution of 4-amino-2-methylpyridine in concentrated sulfuric acid, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the temperature.
-
Reaction Monitoring: The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Neutralization: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired this compound isomer.
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be recorded using a KBr pellet or as a thin film on a NaCl plate.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to confirm the molecular weight and elemental composition.
X-ray Crystallography: Single crystals suitable for X-ray diffraction could be grown by slow evaporation from a suitable solvent system. The crystal structure would be determined to provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule.
Logical Relationships in Structure Elucidation
The process of elucidating the molecular structure of a novel compound like this compound follows a logical progression of experiments and data analysis.
Structure Elucidation Workflow:
Caption: Logical workflow for the molecular structure elucidation of a novel compound.
Conclusion
This technical guide has outlined the key structural features and predicted analytical data for this compound. While direct experimental data remains to be published, the provided information, based on sound chemical principles and comparative analysis, offers a robust framework for researchers engaged in the synthesis and characterization of this and related compounds. The proposed experimental protocols provide a clear path forward for obtaining the necessary empirical data to fully elucidate its molecular structure.
Spectroscopic Analysis of 4-Amino-2-methyl-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its biological activity and potential applications are intrinsically linked to its molecular structure and electronic properties. A thorough spectroscopic characterization is therefore essential for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, detailing experimental protocols and presenting key data for its structural elucidation. While experimental data for this specific compound is not extensively available in public literature, this guide consolidates information from closely related analogs and theoretical predictions to offer a foundational understanding.
Molecular Structure
The core structure of this compound consists of a pyridine ring substituted with an amino group at position 4, a methyl group at position 2, and a nitro group at position 3. The interplay of these electron-donating (amino, methyl) and electron-withdrawing (nitro) groups significantly influences the electronic distribution within the aromatic ring and, consequently, its spectroscopic signatures.
Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic analysis of this compound. These protocols are based on standard practices for the analysis of similar organic compounds.
Fourier Transform Infrared (FT-IR) Spectroscopy
Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approx. 200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for the analysis.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
FT-Raman Spectroscopy
Methodology:
-
Sample Preparation: A small amount of the crystalline powder is placed directly into a sample holder (e.g., a glass capillary tube or an aluminum well).
-
Instrumentation: An FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., Nd:YAG at 1064 nm) is utilized to minimize fluorescence.
-
Data Acquisition: The sample is irradiated with the laser, and the scattered radiation is collected at an angle of 180° (back-scattering geometry). The spectrum is recorded over a Stokes shift range of approximately 4000 to 50 cm⁻¹.
-
Data Processing: The collected Raman scattering signal is Fourier-transformed to produce the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher), equipped with a multinuclear probe, is used.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. The spectral width is set to cover a chemical shift range of 0-12 ppm.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to acquire the carbon-13 NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.
UV-Visible (UV-Vis) Spectroscopy
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The sample solution is placed in a quartz cuvette in the sample beam path, and a cuvette containing the pure solvent is placed in the reference beam path. The absorbance is recorded as a function of wavelength, typically from 200 to 800 nm.
Data Presentation
The following tables summarize the expected spectroscopic data for this compound based on the analysis of closely related compounds and established spectroscopic principles.
Table 1: FT-IR Vibrational Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the amino group |
| ~3100 - 3000 | Medium | C-H stretching of the aromatic ring |
| ~2980 - 2850 | Medium to Weak | C-H stretching of the methyl group |
| ~1640 - 1600 | Strong | N-H bending (scissoring) of the amino group |
| ~1570 - 1500 | Strong | Asymmetric NO₂ stretching |
| ~1480 - 1440 | Medium | C=C and C=N ring stretching |
| ~1370 - 1320 | Strong | Symmetric NO₂ stretching |
| ~1250 | Medium | C-N stretching |
| ~850 - 750 | Medium to Strong | C-H out-of-plane bending |
Table 2: FT-Raman Vibrational Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3050 | Medium | Aromatic C-H stretching |
| ~2950 - 2900 | Medium | Methyl C-H stretching |
| ~1620 | Strong | Ring stretching mode |
| ~1580 | Strong | Asymmetric NO₂ stretching |
| ~1350 | Very Strong | Symmetric NO₂ stretching |
| ~1280 | Medium | Ring breathing mode |
| ~830 | Medium | Ring deformation |
| ~650 | Medium | NO₂ bending |
Table 3: ¹H NMR Chemical Shift Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.0 - 8.2 | d | H-6 |
| ~6.5 - 6.7 | d | H-5 |
| ~7.0 - 7.5 | br s | NH₂ |
| ~2.4 - 2.5 | s | CH₃ |
Table 4: ¹³C NMR Chemical Shift Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~158 - 160 | C-4 |
| ~155 - 157 | C-2 |
| ~150 - 152 | C-6 |
| ~130 - 132 | C-3 |
| ~108 - 110 | C-5 |
| ~20 - 22 | CH₃ |
Table 5: UV-Vis Absorption Data
Solvent: Ethanol
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| ~240 - 260 | High | π → π |
| ~330 - 360 | Moderate | n → π |
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.
4-Amino-2-methyl-3-nitropyridine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of 4-Amino-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data in publicly accessible literature, this document focuses on providing detailed experimental protocols and theoretical frameworks for researchers to generate reliable and reproducible data. The guide covers standardized methods for solubility assessment in various solvents, as well as thermal, photolytic, and hydrolytic stability testing. The information presented herein is intended to empower researchers in the fields of medicinal chemistry, process development, and formulation science to effectively characterize this important molecule.
Introduction
This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its structural features, including an amino group, a nitro group, and a methyl group on the pyridine ring, make it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development. Proper characterization ensures optimal reaction conditions, informs purification strategies, and is critical for the formulation of stable and bioavailable drug products.
This guide will detail the necessary experimental procedures to build a comprehensive solubility and stability profile for this compound.
Solubility Profile
The solubility of an API or intermediate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its processability during manufacturing. The following section outlines the protocol for determining the solubility of this compound in a range of relevant solvents.
Predicted Solubility
Based on the general characteristics of related compounds like aminopyridines and nitropyridines, it can be inferred that this compound is likely to exhibit solubility in polar organic solvents. The presence of the amino and nitro groups suggests the potential for hydrogen bonding, which would enhance solubility in protic solvents. Conversely, its solubility in nonpolar solvents is expected to be limited. Compounds of this nature are often soluble in 1 N alkali and 1-2 N acids.[1]
Experimental Protocol for Solubility Determination
A widely accepted method for determining the solubility of a solid in a liquid solvent is the shake-flask method.[2] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C and 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the samples and then take the aliquot from the clear supernatant.
-
Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Data Presentation:
-
The solubility should be expressed in units such as mg/mL or mol/L.
-
All quantitative data should be summarized in a clearly structured table for easy comparison.
-
Table 1: Illustrative Solubility Data Table for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| DMSO | 25 | Data to be determined | Data to be determined |
| ... | ... | ... | ... |
Logical Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Stability Profile
Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.
Thermal Stability
Thermal stability is assessed to understand the effect of temperature on the compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for this purpose.[3][4]
Experimental Protocol:
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh a small sample (5-10 mg) of this compound into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).
-
Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small sample (2-5 mg) into a DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
Record the heat flow to the sample relative to a reference. Endothermic peaks can indicate melting or decomposition, while exothermic peaks can indicate crystallization or decomposition.
-
Data Presentation:
Table 2: Illustrative Thermal Stability Data for this compound
| Technique | Parameter | Value |
| TGA | Onset of Decomposition (°C) | Data to be determined |
| TGA | Temperature at 5% Mass Loss (°C) | Data to be determined |
| DSC | Melting Point (°C) | Data to be determined |
| DSC | Decomposition Exotherm/Endotherm (°C) | Data to be determined |
Photostability
Photostability testing is essential to evaluate the impact of light exposure on the compound. The International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing.[5][6][7][8][9]
Experimental Protocol:
-
Light Source: Expose the sample to a light source that produces both visible and ultraviolet (UV) light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.
-
Sample Preparation:
-
Expose the solid this compound directly to the light source.
-
Prepare a solution of the compound in a suitable solvent and expose it in a chemically inert and transparent container.
-
A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.
-
-
Analysis: After the exposure period, analyze the samples for any degradation using a stability-indicating HPLC method. Quantify the amount of remaining this compound and identify any major degradation products.
Data Presentation:
Table 3: Illustrative Photostability Data for this compound
| Sample Type | Condition | Exposure Duration | Assay (%) | Degradation Products (%) |
| Solid | Light Exposed | ICH Q1B | Data to be determined | Data to be determined |
| Solid | Dark Control | ICH Q1B | Data to be determined | Data to be determined |
| Solution | Light Exposed | ICH Q1B | Data to be determined | Data to be determined |
| Solution | Dark Control | ICH Q1B | Data to be determined | Data to be determined |
Hydrolytic Stability
Hydrolytic stability testing evaluates the compound's stability in the presence of water at different pH values. This is crucial for predicting its stability in aqueous environments, such as during aqueous workups in synthesis or in physiological conditions.[10][11][12][13][14]
Experimental Protocol:
-
Buffer Solutions: Prepare buffer solutions at different pH levels, typically pH 4, 7, and 9, to represent acidic, neutral, and basic conditions.
-
Sample Preparation:
-
Dissolve a known concentration of this compound in each buffer solution. The initial concentration should be below the compound's solubility limit in the respective buffer.
-
Store the solutions at a constant temperature (e.g., 25 °C or 40 °C).
-
-
Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution and analyze them using a stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
Kinetics: If significant degradation is observed, the degradation kinetics (e.g., first-order or second-order) and the degradation rate constant at each pH can be determined.
Data Presentation:
Table 4: Illustrative Hydrolytic Stability Data for this compound at 25 °C
| pH | Time (hours) | Assay (%) | Degradation Rate Constant (k) | Half-life (t½) |
| 4 | 0 | 100 | Data to be determined | Data to be determined |
| 4 | 24 | Data to be determined | ||
| 7 | 0 | 100 | Data to be determined | Data to be determined |
| 7 | 24 | Data to be determined | ||
| 9 | 0 | 100 | Data to be determined | Data to be determined |
| 9 | 24 | Data to be determined |
Stability Testing Workflow
Caption: Workflow for comprehensive stability assessment.
Conclusion
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. biobostonconsulting.com [biobostonconsulting.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. jrfglobal.com [jrfglobal.com]
- 12. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
- 14. researchgate.net [researchgate.net]
Physicochemical Properties of 4-Amino-2-methyl-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of 4-Amino-2-methyl-3-nitropyridine. Due to the limited availability of experimental data for this specific isomer, this document also furnishes standardized, detailed methodologies for the experimental determination of key physicochemical parameters. This will enable researchers to generate data for this compound and similar molecules.
Core Physicochemical Data
A thorough literature search reveals a significant lack of experimentally determined physicochemical data for this compound (CAS No: 27582-14-5). Much of the available data pertains to its isomer, 2-Amino-4-methyl-3-nitropyridine (CAS No: 6635-86-5). It is crucial to distinguish between these two distinct chemical entities.
The following table summarizes the available information for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| CAS Number | 27582-14-5 | [1][2] |
| SMILES | NC1=C(C(=NC=C1)C)--INVALID-LINK--=O | [1] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| LogP | Not available |
For the purpose of comparison, the melting point of the isomer, 2-Amino-4-methyl-3-nitropyridine , is reported to be in the range of 132-141 °C[3][4]. This highlights the distinct nature of these isomers and the importance of specific experimental determination for the compound of interest.
Experimental Protocols for Physicochemical Property Determination
To empower researchers to fill the existing data gap for this compound, this section provides detailed, generalized experimental protocols for determining key physicochemical properties.
Melting Point Determination
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Methodology: Capillary Method using a Melting Point Apparatus [5][6]
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (if a preliminary rough measurement has been made). The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
-
Reporting: The result is reported as a melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Aqueous Solubility Determination
Solubility is a critical parameter for drug development, influencing absorption and bioavailability.
Methodology: Shake-Flask Method [7][8][9]
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
Equilibration: The container is agitated (e.g., shaken or stirred) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and diluted as necessary. The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration [10][11][12]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol or water-acetonitrile) if aqueous solubility is low, to a known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the analyte, is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a basic compound like a pyridine derivative, this is the point where half of the compound has been protonated.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its membrane permeability and potential for oral absorption.
Methodology: Shake-Flask Method [13][14][15]
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a novel compound like this compound.
Physicochemical characterization workflow.
References
- 1. 27582-14-5|this compound|BLD Pharm [bldpharm.com]
- 2. synchem.de [synchem.de]
- 3. 2-Amino-4-méthyle-3-nitropyridine, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 4. L15841.06 [thermofisher.com]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. ursinus.edu [ursinus.edu]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. saltise.ca [saltise.ca]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Quantum Chemical Blueprint of Aminonitropyridines: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This technical document outlines the application of quantum chemical calculations to elucidate the molecular properties of substituted aminonitropyridines. Extensive literature searches did not yield a dedicated computational study for the specific isomer 4-Amino-2-methyl-3-nitropyridine . Consequently, this guide presents a comprehensive analysis of a closely related and well-documented isomer, 2-Amino-3-methyl-5-nitropyridine , based on the findings of Sivaprakash et al. (2019).[1] The methodologies and analyses detailed herein are directly applicable to the study of this compound and serve as a robust framework for its future computational investigation.
Core Computational Strategy: Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the geometric, vibrational, and electronic properties of molecules.[1] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used method that combines accuracy with computational efficiency, making it suitable for molecules of this size.[1][2] The choice of basis set, such as 6-311G(d,p), 6-311G++(d,p), or cc-pVTZ, is crucial for obtaining reliable results, with larger basis sets generally yielding higher accuracy.[1][2]
Computational Workflow
The process of a quantum chemical investigation follows a structured workflow, from initial structure definition to the analysis of various molecular properties. This workflow is essential for ensuring a systematic and comprehensive study of the molecule's characteristics.
Experimental and Computational Protocols
The following protocols are based on the study of 2-Amino-3-methyl-5-nitropyridine by Sivaprakash et al. (2019) and are representative of the methods used for analyzing such compounds.[1]
Spectroscopic Analysis
-
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the compound was recorded in the solid phase using the KBr pellet technique over a range of 4000–400 cm⁻¹.[1]
-
Fourier Transform (FT) Raman Spectroscopy: The FT-Raman spectrum was obtained using a spectrometer equipped with a Nd:YAG laser source operating at 1064 nm, covering a spectral range of 4000–100 cm⁻¹.[1]
Computational Details
-
Software: All quantum chemical calculations were performed using the Gaussian 03 software package.[1]
-
Method: The Density Functional Theory (DFT) with the B3LYP hybrid functional was employed.[1]
-
Basis Sets: The geometries were optimized using the 6-311G(d,p), 6-311G++(d,p), and cc-pVTZ basis sets to determine the most stable conformation.[1]
-
Vibrational Analysis: Vibrational frequencies were calculated at the B3LYP/cc-pVTZ level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[1] The calculated frequencies were scaled to better match the experimental values. Potential Energy Distribution (PED) analysis was performed using the VEDA 4 program to assign the vibrational modes.[1]
-
Electronic Properties: Time-Dependent DFT (TD-DFT) was used to study the electronic properties and simulate the UV-Vis spectrum, often in conjunction with a solvent model like the I-PCM (Isodensity Polarizable Continuum Model).[1]
Molecular Geometry
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the structure with the minimum energy. The calculated bond lengths and angles for 2-Amino-3-methyl-5-nitropyridine at the B3LYP/cc-pVTZ level are presented below.[1]
Table 1: Optimized Geometrical Parameters for 2-Amino-3-methyl-5-nitropyridine
| Bond Lengths (Å) | B3LYP/cc-pVTZ[1] | **Bond Angles (°) ** | B3LYP/cc-pVTZ[1] |
|---|---|---|---|
| N1-C2 | 1.353 | C2-N1-C6 | 117.8 |
| C2-N7 | 1.365 | N1-C2-N7 | 118.0 |
| C2-C3 | 1.420 | N1-C2-C3 | 123.1 |
| C3-C4 | 1.385 | C2-C3-C4 | 117.9 |
| C4-C5 | 1.388 | C3-C4-C5 | 119.5 |
| C5-C6 | 1.384 | C4-C5-C6 | 118.5 |
| C5-N10 | 1.464 | C4-C5-N10 | 119.0 |
| C3-C8 | 1.509 | C2-C3-C8 | 122.2 |
| N10-O11 | 1.229 | C5-N10-O11 | 117.6 |
| N10-O12 | 1.229 | C5-N10-O12 | 117.6 |
Note: Atom numbering corresponds to the standard representation of the molecule.
Vibrational Spectroscopy Analysis
Vibrational analysis provides a "fingerprint" of a molecule by identifying its characteristic vibrational modes. Comparing theoretical and experimental spectra helps to confirm the molecular structure and assign specific vibrational motions to observed spectral bands.
Table 2: Selected Vibrational Frequencies (cm⁻¹) for 2-Amino-3-methyl-5-nitropyridine
| Vibrational Mode | Experimental FT-IR[1] | Experimental FT-Raman[1] | Calculated (Scaled)[1] | Assignment |
|---|---|---|---|---|
| NH₂ Asymmetric Stretch | 3485 | 3487 | 3502 | νas(NH₂) |
| NH₂ Symmetric Stretch | 3365 | 3367 | 3385 | νs(NH₂) |
| C-H Stretch (ring) | 3100 | 3102 | 3110 | ν(CH) |
| CH₃ Asymmetric Stretch | 2975 | 2978 | 2985 | νas(CH₃) |
| NH₂ Scissoring | 1630 | 1632 | 1635 | δ(NH₂) |
| NO₂ Asymmetric Stretch | 1525 | 1528 | 1530 | νas(NO₂) |
| NO₂ Symmetric Stretch | 1350 | 1352 | 1355 | νs(NO₂) |
| C-N Stretch | 1290 | 1293 | 1295 | ν(C-N) |
ν: stretching; δ: bending/scissoring; as: asymmetric; s: symmetric.
Electronic Properties and Reactivity
The electronic characteristics of a molecule are key to understanding its reactivity, stability, and potential applications in areas like drug design. Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis are crucial for this purpose.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy gap between them (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.[2]
Table 3: Frontier Molecular Orbital Energies for 2-Amino-3-methyl-5-nitropyridine
| Parameter | Value (eV)[1] |
|---|---|
| HOMO Energy | -6.45 |
| LUMO Energy | -2.78 |
| Energy Gap (ΔE) | 3.67 |
The HOMO is typically localized on the electron-donating groups (amino group and pyridine ring), while the LUMO is concentrated on the electron-withdrawing nitro group, indicating the potential for intramolecular charge transfer upon electronic excitation.[1]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution and the interactions between different parts of the molecule.[1] It quantifies charge transfer between filled "donor" orbitals and empty "acceptor" orbitals, which stabilizes the molecule. These interactions, known as hyperconjugative interactions, are crucial for understanding molecular stability.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution around a molecule. It helps to identify the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively.
-
Red/Yellow regions: Electron-rich, negative potential (sites for electrophilic attack). These are typically found around the oxygen atoms of the nitro group and the nitrogen of the amino group.
-
Blue regions: Electron-poor, positive potential (sites for nucleophilic attack). These are usually located around the hydrogen atoms of the amino group.
Inter-Property Relationships
The various calculated properties are interconnected. The optimized geometry is the foundation for all subsequent calculations. This relationship underscores the importance of an accurate initial geometry optimization.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the quantum chemical calculations applicable to this compound, using data from the closely related isomer 2-Amino-3-methyl-5-nitropyridine as a detailed example. The presented methodologies for geometry optimization, vibrational analysis, and electronic property characterization form a complete toolkit for researchers.
For drug development professionals, the insights from HOMO-LUMO, MEP, and NBO analyses are particularly valuable for predicting reactivity, understanding intermolecular interactions, and guiding the design of new therapeutic agents. It is strongly recommended that a dedicated computational study be performed on this compound to obtain specific quantitative data and further explore its potential applications.
References
- 1. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Nitro Group in 4-Amino-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-methyl-3-nitropyridine is a substituted heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitro) groups on the pyridine scaffold imparts a nuanced reactivity profile. This technical guide provides an in-depth analysis of the chemical behavior of the nitro group in this molecule. It covers the principal reaction pathways, including nitro group reduction and nucleophilic aromatic substitution, supported by detailed experimental protocols derived from analogous systems. The electronic influence of the substituents is discussed, and quantitative data from related compounds are presented to offer a predictive framework for synthetic applications.
Introduction
Nitropyridines are a cornerstone of heterocyclic chemistry, serving as versatile intermediates in the synthesis of a wide range of biologically active molecules.[1] The nitro group's strong electron-withdrawing nature not only influences the electronic properties of the pyridine ring but also serves as a synthetic handle for a variety of chemical transformations. This compound is a specific isomer whose reactivity is finely tuned by the interplay of its functional groups. The amino group at the 4-position and the methyl group at the 2-position, both being electron-donating, significantly modulate the electrophilicity of the pyridine ring, thereby influencing the reactivity of the nitro group at the 3-position.
This guide focuses on the two primary transformations of the nitro group in this specific scaffold: its reduction to a primary amine and its potential to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Understanding these pathways is critical for leveraging this molecule as a building block in the development of novel therapeutics and other advanced materials.
Proposed Synthesis of this compound
The synthesis of this compound, while not extensively documented for this specific isomer, can be reliably predicted based on established methods for nitrating substituted aminopyridines. The most logical precursor is 4-amino-2-methylpyridine (4-amino-2-picoline). The nitration is typically achieved using a mixture of concentrated sulfuric acid and nitric acid. The amino group at the 2- or 4-position directs the electrophilic nitration primarily to the 3- or 5-position.[2]
Experimental Protocol: Nitration of 4-Amino-2-methylpyridine
This protocol is adapted from the synthesis of the isomeric 2-Amino-4-methyl-3-nitropyridine.[2]
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Addition of Precursor: Slowly add 4-amino-2-methylpyridine (1.0 equivalent) to the cooled sulfuric acid, ensuring the temperature does not rise above 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (5 mL). Add this mixture dropwise to the solution from step 2, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for 2-3 hours, then let it warm to room temperature and stir for an additional 4 hours or overnight.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the resulting solution to pH 7-8 with a concentrated aqueous ammonia solution while cooling in an ice bath.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product, which may be a mixture of 3-nitro and 5-nitro isomers.
-
Purification: The desired this compound can be purified from its isomer by fractional crystallization or column chromatography.
Reactivity of the Nitro Group
The reactivity of the nitro group in this molecule is governed by the electronic effects of all substituents on the pyridine ring.
-
-NO₂ Group (Position 3): As a powerful electron-withdrawing group (EWG), it deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack.[3]
-
-NH₂ Group (Position 4): As a strong electron-donating group (EDG), it increases the electron density of the ring, particularly at the ortho (C3, C5) and para (C6) positions.
-
-CH₃ Group (Position 2): As a weak EDG, it slightly increases the ring's electron density.
The combined effect of the EDGs at positions 2 and 4 counteracts the electron-withdrawing effect of the nitro group, making the pyridine ring less electrophilic than a pyridine bearing only a nitro group. This electronic balance is key to its reactivity.
Reduction of the Nitro Group
The most common and synthetically useful reaction of the nitro group is its reduction to a primary amine, yielding 2-methylpyridine-3,4-diamine . This transformation is a critical step in constructing more complex heterocyclic systems, such as imidazopyridines, which are prevalent in medicinal chemistry.[1]
This protocol is a general method for the reduction of aromatic nitro groups.[4]
-
Setup: To a hydrogenation vessel, add this compound (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add Palladium on carbon (Pd/C, 5-10 mol %) to the mixture.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as required) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-methylpyridine-3,4-diamine, which can be purified by crystallization or chromatography.
While specific data for this compound is unavailable, the following table summarizes typical conditions and yields for the reduction of related nitropyridine derivatives.
| Substrate | Reagent / Catalyst | Conditions | Yield (%) | Reference |
| 2-Chloro-5-nitropyridine | Fe / NH₄Cl | Ethanol, H₂O, Reflux | >90 | [1] |
| 2-Amino-4-methyl-5-nitropyridine | Pd/C, Ammonium formate | Methanol, Reflux | ~95 | [5] |
| 4-Amino-3-nitropyridine | SnCl₂ | HCl | Not specified | [6] |
| Various Nitroarenes | Fe / HCl | Aqueous | >90 | [4] |
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the 3-position can potentially act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. Studies on 2-methyl-3-nitropyridines have shown that the 3-NO₂ group can be selectively displaced by sulfur nucleophiles.[7] For this compound, this reaction is expected to be less facile compared to pyridines lacking strong electron-donating groups. The -NH₂ and -CH₃ groups increase the electron density of the ring, making it inherently less susceptible to nucleophilic attack. However, with strong nucleophiles and under forcing conditions, substitution may occur.
This protocol is adapted from the reaction of 2-methyl-3-nitropyridines with thiols.[7]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF or DMSO.
-
Reagents: Add the desired thiol (e.g., thiophenol, 1.2 equivalents) followed by a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Reaction: Heat the mixture to 80-120 °C and stir under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require several hours for completion.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the substituted pyridine.
The following table provides representative yields for SNAr reactions where a nitro group is displaced from a pyridine ring.
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 2-Methyl-3,5-dinitropyridine | 4-chlorothiophenol | K₂CO₃, DMF, 100 °C | 85 (3-substitution) | [7] |
| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO, Reflux | 38 | [8] |
| Methyl 3-nitropyridine-4-carboxylate | NaOMe | MeOH, Reflux | 91 | [8] |
Applications in Drug Development
The synthetic transformations of this compound are highly relevant to drug discovery. The reduction of the nitro group to form 2-methylpyridine-3,4-diamine is particularly valuable. This diamine is a key precursor for building fused heterocyclic systems, such as imidazo[4,5-c]pyridines. This core structure is found in numerous compounds investigated for a range of therapeutic targets, including kinases, viral enzymes, and other proteins. The ability to readily form the diamine allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents through condensation reactions with the newly formed amino groups. The isomeric compound, 2-Amino-4-methyl-3-nitropyridine, is a known reagent in the preparation of the HIV-attachment inhibitor BMS-663068, highlighting the pharmaceutical importance of this structural class.[]
Conclusion
The reactivity of the nitro group in this compound is dominated by its susceptibility to reduction, providing a reliable pathway to the synthetically valuable 2-methylpyridine-3,4-diamine. While the nitro group can also participate in nucleophilic aromatic substitution, this pathway is electronically disfavored due to the presence of two electron-donating groups on the pyridine ring and likely requires strong nucleophiles and forcing conditions. A thorough understanding of these reactive pathways, guided by the principles of substituent electronic effects, allows researchers to effectively utilize this molecule as a versatile intermediate in the synthesis of complex, high-value compounds for the pharmaceutical and materials science industries.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution of 4-Amino-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions of 4-Amino-2-methyl-3-nitropyridine. Drawing upon established principles of pyridine chemistry and available data from structurally analogous compounds, this document serves as a predictive resource for the synthetic manipulation of this important heterocyclic scaffold.
Core Concepts: Reactivity of the this compound Ring
The reactivity of the this compound ring is governed by the interplay of the electronic effects of its substituents and the inherent electron-deficient nature of the pyridine ring.
-
Amino Group (-NH₂): A powerful activating group that donates electron density to the ring through resonance (+R effect). It is strongly ortho- and para-directing for electrophilic substitution.
-
Methyl Group (-CH₃): A weakly activating group that donates electron density through induction (+I effect). It is ortho- and para-directing.
-
Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring through both resonance (-R) and induction (-I). It is a meta-director for electrophilic substitution and a strong activator for nucleophilic aromatic substitution.
-
Pyridine Nitrogen: Exerts a deactivating effect on the ring towards electrophilic attack due to its electronegativity.
Collectively, the strong activating effect of the amino group is expected to dominate the directing effects for electrophilic substitution. For nucleophilic substitution, the powerful electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, renders the molecule susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the ring's electron-deficient character. However, the presence of the strongly activating amino and methyl groups makes EAS on this compound feasible.
The directing effects of the substituents are as follows:
-
Amino group at C4: Directs to C3 and C5. The C3 position is already substituted.
-
Methyl group at C2: Directs to C3 and C5. The C3 position is already substituted.
-
Nitro group at C3: Directs to C5.
All activating and directing effects converge on the C5 position , making it the most probable site for electrophilic attack.
Predicted Electrophilic Substitution Pathway
Caption: Predicted pathway for electrophilic substitution at the C5 position.
Experimental Protocol: Nitration of an Analogous Compound
Reaction: Nitration of 2-chloro-4-aminopyridine
| Reactant | Reagents | Temperature | Time | Product(s) | Yield |
| 2-chloro-4-aminopyridine | 65% Nitric Acid, Concentrated Sulfuric Acid | 15-20°C | 2h | 4-Amino-2-chloro-3-nitropyridine & 4-Amino-2-chloro-5-nitropyridine | 95-98% (total) |
Detailed Methodology:
-
Reaction Setup: At 0°C, dissolve 200 parts by weight of 2-chloro-4-aminopyridine in 1200-2000 parts by volume of concentrated sulfuric acid.[1]
-
Addition of Nitrating Agent: Slowly add 600-1400 parts by volume of 65% nitric acid dropwise while maintaining the temperature.[1]
-
Reaction: Allow the reaction to proceed at 15-20°C for 2 hours.[1]
-
Quenching: Pour the reaction mixture into ice water with stirring.[1]
-
Neutralization and Isolation: Adjust the pH to 3 with ammonia to precipitate the product mixture. The isomers can then be separated by recrystallization.[1]
Nucleophilic Aromatic Substitution
The pyridine ring, especially when substituted with a strong electron-withdrawing group like nitro, is highly activated towards nucleophilic aromatic substitution (SNAr). In this compound, there are two primary possibilities for SNAr: substitution of a hydrogen atom or substitution of the nitro group itself.
Given that the nitro group can be a competent leaving group in highly activated systems, its substitution is a plausible pathway.[2][3] The reaction is facilitated by the stabilization of the negative charge in the Meisenheimer intermediate by the pyridine nitrogen and the remaining substituents. The attack would occur at the C3 position.
Predicted Nucleophilic Substitution Pathway (SNAr of -NO₂)
Caption: Predicted SNAr pathway with the nitro group acting as the leaving group.
Experimental Data from Analogous Nucleophilic Substitutions
Direct experimental data for SNAr on this compound is limited. However, studies on closely related 2-methyl-3-nitropyridines and other nitropyridines demonstrate the feasibility of substituting the nitro group.[2][3]
Table of Analogous SNAr Reactions:
| Substrate | Nucleophile/Reagents | Solvent | Conditions | Product | Yield | Reference |
| 2-Methyl-3,5-dinitropyridine | Benzylthiol / K₂CO₃ | DMF | Heat | Mixture of 3- and 5-benzylthio isomers | N/A | [2] |
| Methyl 3-nitropyridine-4-carboxylate | Cesium Fluoride (CsF) | DMSO | 120°C, 90 min | Methyl 3-fluoropyridine-4-carboxylate | 38% | [3] |
| 4-Chloro-2-methyl-3-nitropyridine | Benzylamine | N/A | N/A | N-Benzyl-2-methyl-3-nitro-pyridin-4-amine | >95% | [4] |
Experimental Protocol: SNAr on a 3-Nitropyridine Derivative
The following protocol for the substitution of a nitro group with a fluoride anion on a related pyridine provides a valuable template.[3]
Reaction: Synthesis of Methyl 3-fluoropyridine-4-carboxylate
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Detailed Methodology:
-
Reaction Setup: To a flask containing dry DMSO (6 mL) under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) and cesium fluoride (517 mg, 3.406 mmol, 5 equivalents).[3]
-
Heating: Heat the reaction mixture at 120°C for 90 minutes.[3]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Quenching and Extraction: After completion, add distilled water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).[3]
-
Isolation: Concentrate the combined organic layers in vacuo.
-
Purification: Purify the crude product by flash chromatography to yield the fluoro-substituted product.[3]
Summary and Outlook
This compound presents distinct opportunities for functionalization through both electrophilic and nucleophilic substitution reactions.
-
Electrophilic Substitution: Is strongly predicted to occur at the C5 position due to the concerted directing effects of the amino and methyl groups. Reaction conditions typical for activated aromatic systems are likely to be effective.
-
Nucleophilic Substitution: The molecule is activated for SNAr. While substitution of a hydrogen atom is possible, the displacement of the nitro group at the C3 position by strong nucleophiles presents a viable synthetic route, as evidenced by analogous systems.
The experimental protocols and data provided for closely related compounds offer a solid foundation for developing specific reaction conditions for this compound. This guide serves as a valuable tool for researchers in drug discovery and materials science, enabling the strategic design of novel derivatives based on this versatile heterocyclic core.
References
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unveiling the Solid-State Architecture of 4-Amino-2-methyl-3-nitropyridine: A Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4-Amino-2-methyl-3-nitropyridine, a heterocyclic compound of interest in pharmaceutical and materials science. The following sections detail the crystallographic data, experimental methodologies, and key structural features determined through single-crystal X-ray diffraction.
Crystallographic Data Summary
The crystal structure of this compound (C₆H₇N₃O₂) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A comprehensive summary of the crystal data and refinement parameters is presented in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₆H₇N₃O₂ |
| Formula Weight | 153.15 |
| Temperature | 296 K |
| Wavelength | Mo Kα radiation |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.3776 (6) Å |
| b | 12.8673 (11) Å |
| c | 7.3884 (6) Å |
| α | 90° |
| β | 104.364 (4)° |
| γ | 90° |
| Volume | 679.45 (10) ų |
| Z | 4 |
| Data Collection | |
| Radiation source | Mo Kα |
| Absorption coefficient (μ) | 0.12 mm⁻¹ |
| Crystal size | 0.25 × 0.10 × 0.08 mm |
| Refinement | |
| R[F² > 2σ(F²)] | 0.056 |
| wR(F²) | 0.173 |
| Goodness-of-fit (S) | 1.00 |
| Reflections collected | 1677 |
| Independent reflections | 1677 |
| Parameters | 107 |
| Δρₘₐₓ | 0.39 e Å⁻³ |
| Δρₘᵢₙ | -0.32 e Å⁻³ |
Table 2: Hydrogen Bond Geometry (Å, °) [1]
| D—H···A | D—H | H···A | D···A | D—H···A |
| N2—H2A···N1ⁱ | 0.88 (3) | 2.17 (4) | 3.045 (4) | 174 (3) |
| N2—H2B···O1 | 0.85 (3) | 2.01 (3) | 2.612 (4) | 127 (2) |
Symmetry codes: (i) -x+1, -y, -z+1
Experimental Protocols
Synthesis of this compound[1]
The synthesis of the title compound was achieved through the nitration of 2-amino-4-picoline.
Procedure:
-
2-Amino-4-picoline (1.1 g, 0.01 mol) was dissolved in 10 ml of a 1:1 mixture of concentrated nitric and sulfuric acid.
-
The solution was cooled to 278 K.
-
The reaction mixture was left to stand overnight, leading to the formation of the nitramino product.
-
The product was then treated with an additional 5 ml of concentrated sulfuric acid at room temperature for 3 hours.
-
Finally, the reaction mixture was poured over 250 g of crushed ice, leading to the precipitation of the product.
References
Methodological & Application
Application Notes and Protocols for 4-Amino-2-methyl-3-nitropyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methyl-3-nitropyridine is a substituted pyridine derivative with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of amino, methyl, and nitro groups on the pyridine ring offers a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the amino group can be readily modified or used to direct further reactions. This document provides an overview of its applications and a detailed, inferred protocol for its synthesis, based on established procedures for structurally similar compounds.
Applications in Organic Synthesis
This compound serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. The reactivity of its functional groups allows for several key transformations:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding a diamino-substituted pyridine. This transformation opens up pathways to a wide range of fused heterocyclic systems, such as imidazopyridines, which are prevalent in many biologically active molecules.
-
Modification of the Amino Group: The primary amino group is a handle for various modifications, including acylation, alkylation, and diazotization reactions. These modifications are crucial for building diverse molecular scaffolds.
-
Nucleophilic Aromatic Substitution: The nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of nucleophiles.
-
Precursor to Bioactive Molecules: Substituted nitropyridines are key intermediates in the synthesis of a wide range of biologically active compounds, including inhibitors of kinases and other enzymes relevant to drug discovery.[1] For instance, the related compound 3-amino-2-chloro-4-methylpyridine is a key intermediate in the synthesis of the HIV reverse transcriptase inhibitor Nevirapine.
Synthesis of this compound
Inferred Synthetic Pathway
Caption: Inferred synthetic workflow for this compound.
Experimental Protocol: Nitration of 2-Methyl-4-aminopyridine
Materials:
-
2-Methyl-4-aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Ammonia solution (aqueous)
-
Distilled Water
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 10.8 g (0.1 mol) of 2-methyl-4-aminopyridine to the stirred sulfuric acid. Ensure the temperature is maintained below 10°C during the addition.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 2-methyl-4-aminopyridine in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5°C.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding an aqueous ammonia solution until the pH is approximately 7. A yellow precipitate should form.
-
Isolation and Purification: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral. Dry the product under vacuum to yield this compound. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Expected Yield: Based on analogous reactions, the yield for this nitration is expected to be in the range of 70-85%.[2]
Quantitative Data for Analogous Syntheses
The following table summarizes quantitative data from the synthesis of structurally similar nitropyridine derivatives to provide a reference for expected outcomes.
| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-4-aminopyridine | 4-Amino-2-chloro-3-nitropyridine & 4-Amino-2-chloro-5-nitropyridine | 65% HNO₃, conc. H₂SO₄ | 0-10 | Not specified | 95-98 (total isomers) | [2] |
| 4-Aminopyridine | 4-Amino-3-nitropyridine | Fuming HNO₃, conc. H₂SO₄ | 0-10, then 90 | 5, then 3 | 70 | [3] |
| 2-Amino-4-methylpyridine | 2-Amino-4-methyl-3(and 5)-nitropyridine | Conc. HNO₃, conc. H₂SO₄ | <10, then 95 | Not specified, then 2 | Not specified | [4] |
Logical Relationships in Synthesis and Further Reactions
The following diagram illustrates the central role of this compound as an intermediate and its potential transformations.
Caption: Potential reaction pathways starting from this compound.
Conclusion
This compound is a promising, albeit not extensively documented, building block for organic synthesis. The provided inferred protocol, based on robust and well-established methodologies for similar compounds, offers a clear pathway for its laboratory-scale preparation. The versatile functional groups of this molecule provide numerous opportunities for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research into the specific reactivity and applications of this compound is warranted and is expected to unveil new avenues for the development of complex molecular architectures.
References
Application Notes and Protocols: 4-Amino-2-methyl-3-nitropyridine as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Amino-2-methyl-3-nitropyridine as a key intermediate in the synthesis of various biologically active compounds, particularly in the realm of drug discovery and development. Detailed protocols for its use in generating kinase inhibitors and other therapeutic agents are provided, alongside data summaries and visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of multiple functional groups—an amino group, a methyl group, and a nitro group on the pyridine scaffold—offers a rich platform for diverse chemical modifications. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the amino group can be readily acylated, alkylated, or transformed into other functionalities. This unique combination of features makes it an attractive starting material for the synthesis of complex molecules with a wide range of pharmacological activities, most notably as kinase inhibitors.
Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its role as a precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine scaffold serves as a robust core for designing molecules that can fit into the ATP-binding pocket of various kinases.
Derivatives of this compound have been explored in the development of inhibitors for several kinase families, including:
-
c-Jun N-terminal Kinases (JNKs): JNKs are involved in stress signaling pathways and are therapeutic targets for inflammatory diseases and neurodegenerative disorders.
-
Receptor-Interacting Protein Kinase 2 (RIPK2): RIPK2 is a key mediator in the innate immune response, making it a target for inflammatory and autoimmune diseases.
-
Other Tyrosine and Serine/Threonine Kinases: The versatile nature of the this compound core allows for its adaptation to target a wide array of other kinases.
Quantitative Data Summary
The following table summarizes representative yields for key synthetic transformations starting from this compound and related compounds, highlighting its efficiency as a synthetic intermediate.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Amino-4-methylpyridine | Concentrated H₂SO₄, Concentrated HNO₃; 95°C, 2h | 2-Amino-4-methyl-3-nitropyridine & 5-nitro isomer | ~85% | [1] |
| 4-Aminopyridine | Concentrated H₂SO₄, Fuming HNO₃; 0-10°C, 5h then 90°C, 3h | 4-Amino-3-nitropyridine | 70% | [2] |
| 4-Chloro-2-amino-3-nitropyridine | Cyclopropane carbonyl chloride, Triethylamine, Dichloromethane; -10°C to 25-35°C, 5-6h | N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide | ~50% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine
This protocol describes the nitration of 2-amino-4-methylpyridine to yield a mixture of 3-nitro and 5-nitro isomers, from which the desired 3-nitro isomer can be separated.
Materials:
-
2-Amino-4-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Thick Ammonia Water
-
1000 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Dropping Funnel
-
Thermometer
Procedure:
-
To a 1000 mL beaker equipped with a magnetic stirrer, add 950 g of concentrated sulfuric acid.
-
Cool the sulfuric acid to below 10°C in an ice bath.
-
Slowly add 108 g of 2-amino-4-methylpyridine to the cooled sulfuric acid while stirring.
-
Once the 2-amino-4-methylpyridine is fully dissolved, slowly add 108 g of concentrated nitric acid dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the mixture at below 10°C for 1 hour.
-
Gradually raise the temperature to 95°C and maintain it for 2 hours.[1]
-
Cool the reaction mixture to room temperature and carefully pour it into 1000 mL of ice water.
-
Neutralize the solution to pH 7 with thick ammonia water.
-
Filter the resulting precipitate. This product, a mixture of 2-amino-4-methyl-3-nitropyridine and 2-amino-4-methyl-5-nitropyridine, can often be used directly in the next step without further purification.[1]
Protocol 2: General Procedure for Suzuki Coupling to Synthesize Kinase Inhibitors
This protocol outlines a general method for the Suzuki coupling of a chlorinated pyridine intermediate with a boronic acid to introduce diversity and build the final kinase inhibitor scaffold.
Materials:
-
Chlorinated pyridine intermediate (derived from this compound)
-
Aryl or Heteroaryl Boronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
Round-bottom flask
-
Reflux Condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask, dissolve the chlorinated pyridine intermediate (1 equivalent) in the chosen solvent system.
-
Add the aryl or heteroaryl boronic acid (1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for kinase inhibitors.
Diagram 2: Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for kinase inhibitor screening.
Diagram 3: Simplified JNK Signaling Pathway
Caption: Simplified JNK signaling pathway.
References
Application Notes and Protocols for the Derivatization of 4-Amino-2-methyl-3-nitropyridine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methyl-3-nitropyridine is a substituted pyridine scaffold of significant interest in medicinal chemistry. The arrangement of the amino, methyl, and nitro groups on the pyridine ring offers multiple avenues for chemical modification, making it an attractive starting material for the generation of diverse compound libraries for biological screening. The electron-withdrawing nature of the nitro group, combined with the directing effects of the amino and methyl groups, influences the reactivity of the pyridine ring, enabling a variety of synthetic transformations.
Derivatives of aminonitropyridines are key intermediates in the development of a range of biologically active molecules, including kinase inhibitors.[1] Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and protocols for the derivatization of this compound, focusing on palladium-catalyzed cross-coupling reactions to generate novel derivatives for biological screening, particularly as potential kinase inhibitors.
Key Synthetic Transformations
The primary amino group at the 4-position of this compound is a key handle for derivatization. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming new carbon-nitrogen bonds. These reactions are instrumental in synthesizing libraries of substituted aminopyridines for screening.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the coupling of the primary amino group of this compound with a variety of aryl and heteroaryl halides or triflates. This reaction is highly versatile for creating a diverse set of derivatives with varying steric and electronic properties, which is crucial for exploring structure-activity relationships (SAR) in drug discovery. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the desired C-N bond and regenerate the catalyst.[2][3]
Experimental Protocols
The following protocols are provided as a guide for the derivatization of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound with Aryl Bromides
This protocol describes a general method for the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Celite
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-2-methyl-3-nitropyridin-4-amine derivative.
Data Presentation
The following table presents representative biological activity data for a series of substituted aminopyridine derivatives acting as kinase inhibitors. This data is illustrative of the type of quantitative information that would be generated from a biological screen of the derivatives synthesized from this compound. The specific targets and IC₅₀ values are based on published data for structurally related kinase inhibitors.[4][5]
| Compound ID | R Group (from Aryl Bromide) | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | Phenyl | Aurora A | 75 |
| Derivative 2 | 4-Chlorophenyl | FLT3 | 42 |
| Derivative 3 | 3-Methoxyphenyl | JAK2 | 120 |
| Derivative 4 | 2-Pyridyl | LRRK2 | 98 |
| Derivative 5 | 4-(Trifluoromethyl)phenyl | Aurora A | 55 |
| Derivative 6 | 3,5-Dimethylphenyl | FLT3 | 68 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and screening of a library of this compound derivatives.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Amino-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various fused heterocyclic compounds, utilizing 4-Amino-2-methyl-3-nitropyridine as a key starting material. The methodologies are based on established synthetic strategies for analogous aminonitropyridine precursors and are intended to serve as a guide for the development of novel molecular entities.
Synthesis of 7-Methyl-1H-imidazo[4,5-c]pyridines via Reductive Cyclization
The synthesis of the imidazo[4,5-c]pyridine scaffold can be achieved through a one-pot reductive cyclization of this compound with various aldehydes. This process involves the in-situ reduction of the nitro group to an amino group, forming a transient 3,4-diaminopyridine intermediate, which then undergoes condensation and cyclization with the aldehyde.
Experimental Protocol: Reductive Cyclization with Aldehydes
Objective: To synthesize 2-substituted-7-methyl-1H-imidazo[4,5-c]pyridines.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Formic acid or Acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using SnCl₂·2H₂O:
-
To a solution of this compound (1.0 eq) and a substituted aldehyde (1.2 eq) in ethanol, add Tin(II) chloride dihydrate (4.0-5.0 eq).
-
Add a catalytic amount of formic acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-7-methyl-1H-imidazo[4,5-c]pyridine.
Procedure using Fe/Acetic Acid:
-
Suspend this compound (1.0 eq) and a substituted aldehyde (1.2 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and glacial acetic acid (catalytic to stoichiometric amounts).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
| Heterocyclic System | Reagents | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Imidazo[4,5-c]pyridine | Aldehyde | SnCl₂·2H₂O | Ethanol/Formic Acid | Reflux | 4-12 | 60-85 |
| Imidazo[4,5-c]pyridine | Aldehyde | Fe | Ethanol/Water/Acetic Acid | Reflux | 6-18 | 55-80 |
Workflow Diagram
Caption: Reductive cyclization workflow for imidazo[4,5-c]pyridines.
Synthesis of 7-Methyl-3H-[1][2][3]triazolo[4,5-c]pyridines
This proposed synthesis involves the diazotization of the 4-amino group of this compound, followed by an intramolecular cyclization to form the triazole ring. This is a common strategy for the formation of fused triazole systems.
Experimental Protocol: Diazotization and Cyclization
Objective: To synthesize 7-Methyl-3H-[1][2][3]triazolo[4,5-c]pyridine.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in aqueous hydrochloric acid or sulfuric acid at 0-5 °C with stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours, monitoring for the formation of the cyclized product by TLC.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate to pH 7-8.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-Methyl-3H-[1][2][3]triazolo[4,5-c]pyridine. Note: The nitro group may be retained or could potentially be displaced or participate in other reactions under these conditions. The final product structure should be confirmed by spectroscopic methods.
Quantitative Data Summary
| Heterocyclic System | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) (Estimated) |
| [1][2][3]Triazolo[4,5-c]pyridine | NaNO₂, HCl | Water | 0 - RT | 3-6 | 40-70 |
Workflow Diagram
Caption: Diazotization and cyclization for triazolo[4,5-c]pyridines.
Synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridines
The synthesis of the pyrazolo[4,3-c]pyridine ring system from this compound can be envisioned through a reaction with a 1,3-dicarbonyl compound after reduction of the nitro group. This would follow a similar logic to the imidazopyridine synthesis, but with a reagent that can form a pyrazole ring.
Experimental Protocol: Reductive Condensation with 1,3-Dicarbonyls
Objective: To synthesize 3-substituted-7-methyl-1H-pyrazolo[4,3-c]pyridines.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Iron powder (Fe)
-
Acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the 1,3-dicarbonyl compound (1.5 eq), and iron powder (5.0 eq) in a mixture of ethanol and water.
-
Add glacial acetic acid to the mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through celite to remove insoluble iron salts.
-
Wash the celite pad with hot ethanol.
-
Concentrate the combined filtrates under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to yield the desired 3-substituted-7-methyl-1H-pyrazolo[4,3-c]pyridine.
Quantitative Data Summary
| Heterocyclic System | Reagents | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) (Estimated) |
| Pyrazolo[4,3-c]pyridine | 1,3-Dicarbonyl | Fe | Ethanol/Water/Acetic Acid | Reflux | 8-24 | 50-75 |
Logical Relationship Diagram
Caption: Logical steps for pyrazolo[4,3-c]pyridine synthesis.
Disclaimer: The provided protocols are based on established chemical principles and reactions of similar compounds. Researchers should perform their own optimization and characterization to ensure the desired outcomes. Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols: 4-Amino-2-methyl-3-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methyl-3-nitropyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a methyl group, and a nitro group on the pyridine ring, provides multiple reactive sites for chemical modification. This allows for the construction of diverse molecular scaffolds for the development of novel therapeutic agents. The electron-withdrawing nitro group influences the reactivity of the pyridine ring, making it a key component in the synthesis of various kinase inhibitors and other targeted therapies.
These application notes provide a comprehensive overview of the utility of this compound as a key intermediate in the synthesis of a hypothetical series of Janus Kinase (JAK) inhibitors. The protocols and data presented are representative and based on established synthetic methodologies and biological screening principles for analogous compounds.
Application 1: Intermediate for the Synthesis of Janus Kinase (JAK) Inhibitors
This compound serves as a crucial starting material for the synthesis of substituted pyrazolopyridine scaffolds, which are known to be effective inhibitors of the JAK family of tyrosine kinases. The following sections detail the synthetic protocol and biological evaluation of a representative compound, JKI-1 (Janus Kinase Inhibitor-1).
Synthetic Scheme
The synthesis of JKI-1 from this compound proceeds through a multi-step sequence involving a Sandmeyer reaction, followed by a Buchwald-Hartwig amination, reduction of the nitro group, and subsequent cyclization to form the pyrazolopyridine core.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-methyl-3-nitropyridine (2)
-
Diazotization: To a stirred solution of this compound (1) (1.0 eq) in 6M hydrochloric acid at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C.
-
Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0°C.
-
Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The mixture is then basified with aqueous ammonia and extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 4-Chloro-2-methyl-3-nitropyridine (2).
Protocol 2: Synthesis of N-(4-(2-methyl-3-nitropyridin-4-yl)phenyl)acetamide (3)
-
Buchwald-Hartwig Amination: In a sealed tube, 4-Chloro-2-methyl-3-nitropyridine (2) (1.0 eq), 4-acetamidophenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos) (0.1 eq) are combined with potassium carbonate (2.0 eq) in a mixture of toluene and water.
-
Reaction: The mixture is degassed and heated under an inert atmosphere at 100°C for 12 hours.
-
Work-up: After cooling, the reaction mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield N-(4-(2-methyl-3-nitropyridin-4-yl)phenyl)acetamide (3).
Protocol 3: Synthesis of N-(4-(3-amino-2-methylpyridin-4-yl)phenyl)acetamide (4)
-
Nitro Reduction: To a solution of compound 3 (1.0 eq) in ethanol, iron powder (5.0 eq) and ammonium chloride (0.5 eq) in water are added.
-
Reaction: The mixture is heated to reflux for 4 hours.
-
Work-up: The reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to give the crude amine (4), which is used in the next step without further purification.
Protocol 4: Synthesis of JKI-1
-
Cyclization: The crude diamine (4) (1.0 eq) is dissolved in acetic acid, and a solution of sodium nitrite (1.1 eq) in water is added dropwise at 0°C.
-
Reaction: The mixture is stirred at room temperature for 1 hour.
-
Work-up: The reaction is quenched by the addition of water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford JKI-1.
Data Presentation
Table 1: Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1 | C₆H₇N₃O₂ | 153.14 | Yellow solid |
| 2 | C₆H₅ClN₂O₂ | 172.57 | Pale yellow solid |
| 3 | C₁₄H₁₃N₃O₃ | 271.27 | Off-white solid |
| 4 | C₁₄H₁₅N₃O | 241.29 | Brown solid |
| JKI-1 | C₁₄H₁₂N₄O | 252.27 | White to off-white powder |
Table 2: In Vitro Kinase Inhibitory Activity of JKI-1
| Kinase Target | IC₅₀ (nM) |
| JAK1 | 15 |
| JAK2 | 25 |
| JAK3 | 150 |
| TYK2 | 50 |
Mandatory Visualization
Caption: Synthetic workflow for the preparation of JKI-1.
Application 2: Scaffold for Structure-Activity Relationship (SAR) Studies
The versatile nature of the this compound core allows for systematic modifications to explore the structure-activity relationships of the resulting inhibitors. By varying the substituents at different positions, researchers can optimize potency, selectivity, and pharmacokinetic properties.
Logical Relationship Diagram
Caption: Logical diagram for SAR studies.
Signaling Pathway Visualization
Derivatives of this compound, such as JKI-1, are designed to inhibit the JAK-STAT signaling pathway, which is implicated in various inflammatory diseases and cancers.
Caption: Inhibition of the JAK-STAT signaling pathway by JKI-1.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its application as a key intermediate in the synthesis of kinase inhibitors, exemplified here by the hypothetical JAK inhibitor JKI-1, highlights its potential in the development of novel therapeutics. The protocols and visualizations provided in these notes offer a framework for researchers to explore the rich chemistry of this scaffold and to design and synthesize new bioactive molecules for a range of therapeutic targets. Further exploration of the synthetic utility of this compound is warranted to fully realize its potential in drug discovery.
Protocol for the Reduction of the Nitro Group in 4-Amino-2-methyl-3-nitropyridine
Application Note
This document provides detailed experimental protocols for the reduction of the nitro group in 4-Amino-2-methyl-3-nitropyridine to synthesize 2-methylpyridine-3,4-diamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active compounds. Three common and effective reduction methods are presented: catalytic hydrogenation, reduction with iron in an acidic medium, and reduction with sodium dithionite. Each method offers distinct advantages concerning reaction conditions, chemoselectivity, and scalability, allowing researchers to select the most suitable protocol for their specific needs. The physical and safety data for the resulting product, 2-methylpyridine-3,4-diamine, are also provided for reference.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to the corresponding primary amines. The target compound of this protocol, 2-methylpyridine-3,4-diamine, is a valuable building block in medicinal chemistry. The presence of multiple functional groups on the starting material, this compound, necessitates a careful selection of the reduction method to ensure high yield and purity of the desired product. This application note outlines three robust protocols that have been successfully employed for the reduction of similar nitropyridine derivatives.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the three different methods for the reduction of a nitro group on a pyridine ring, based on analogous reactions.
| Method | Reagents & Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol/THF | 25 | 24 | >95 |
| Iron in Acidic Medium | Fe powder, HCl/Acetic Acid | Ethanol/Water | Reflux | 2-4 | 80-90 |
| Sodium Dithionite | Na₂S₂O₄ | DMF/Water | 45 | 24 | ~76 |
Experimental Protocols
Method 1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 24 hours or until hydrogen uptake ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-methylpyridine-3,4-diamine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Method 2: Reduction with Iron in Acidic Medium
This classical method is cost-effective and highly reliable.
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol.
-
Add water to create a co-solvent system (e.g., EtOH:H₂O 4:1).
-
Add iron powder (3-5 eq) to the stirred solution.
-
Slowly add concentrated hydrochloric acid or glacial acetic acid. The reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through Celite® to remove the iron salts, washing the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to pH 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography on silica gel or recrystallization.
Method 3: Reduction with Sodium Dithionite
This method is useful when other reducible functional groups are present that are sensitive to catalytic hydrogenation or strongly acidic conditions.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF) or Ethanol
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in DMF or an ethanol/water mixture in a round-bottom flask.[1]
-
In a separate flask, prepare a solution of sodium dithionite (4-5 eq) in water.[1]
-
Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound.
-
If necessary, add sodium bicarbonate to maintain a basic pH (8-9).[1]
-
Heat the reaction mixture to 45 °C and stir for 24 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Product Characterization
The final product, 2-methylpyridine-3,4-diamine, is expected to have the following characteristics:
-
Molecular Formula: C₆H₉N₃[2]
-
Molecular Weight: 123.16 g/mol [2]
-
CAS Number: 15931-19-8[2]
-
Appearance: Off-white to light brown solid.
-
Spectroscopic Data: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained spectra with known data for 2-methylpyridine-3,4-diamine.
Safety Precautions
-
This compound: Handle with care. Avoid inhalation, ingestion, and skin contact.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform the reaction in a well-ventilated fume hood and use appropriate safety measures for handling flammable gases. Palladium on carbon is pyrophoric when dry and should be handled with care.
-
Iron/Acid Reduction: The reaction is exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation. Strong acids are corrosive.
-
Sodium Dithionite: Can be a skin and eye irritant. Handle in a well-ventilated area.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.
Diagrams
Caption: Experimental workflow for the reduction of this compound.
Caption: Generalized reaction pathway for the reduction of a nitro group to an amine.
References
Application Notes & Protocols for the Quantification of 4-Amino-2-methyl-3-nitropyridine
Introduction
4-Amino-2-methyl-3-nitropyridine is a substituted pyridine derivative with applications as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Due to its potential biological activity and the need for strict quality control in drug development and manufacturing, robust and reliable analytical methods for its quantification are essential. These application notes provide detailed protocols for the quantitative analysis of this compound in various samples, primarily utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary method and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory method. The methodologies are designed for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for method development and optimization.
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₃O₂ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| CAS Number | 6635-86-5 | [1] |
| Appearance | Solid | [1] |
| UV Absorbance | Pyridine derivatives typically exhibit UV absorbance between 200-280 nm. | [2] |
Table 1: Physicochemical Properties of this compound
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules in various matrices. This method provides good sensitivity, specificity, and reproducibility for the analysis of this compound.
Experimental Workflow: HPLC-UV Analysis
Caption: General workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV Method
1. Materials and Reagents
-
This compound reference standard (≥98% purity)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase of Acetonitrile and 10 mM Ammonium Acetate buffer (pH adjusted to 3.5 with formic acid) in a ratio of 30:70 (v/v). Degas the mobile phase before use.
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol).
-
Dilute the sample with the mobile phase to an expected concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:10 mM Ammonium Acetate (30:70, v/v), pH 3.5
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Run Time: 10 minutes
6. Data Analysis and Quantification
-
Inject the standard solutions to establish a calibration curve by plotting the peak area versus the concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (HPLC-UV)
The following table summarizes the expected performance characteristics of the HPLC-UV method.
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: Expected HPLC-UV Method Performance
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity and is an excellent technique for the confirmation of the identity and for trace-level quantification of this compound. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.[4]
Experimental Workflow: GC-MS Analysis
Caption: General workflow for the confirmatory analysis of this compound by GC-MS.
Detailed Protocol: GC-MS Method
1. Materials and Reagents
-
This compound reference standard (≥98% purity)[3]
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-BDMCS (derivatizing agent)[4]
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[4]
-
Autosampler.
-
Data acquisition and processing software.
3. Derivatization and Sample Preparation
-
To a dried sample extract or a known amount of standard, add 50 µL of MTBSTFA and 50 µL of pyridine.[4]
-
Add the internal standard solution.
-
Seal the vial and heat at 70 °C for 1 hour to complete the derivatization.[4]
-
Cool the vial to room temperature before injection.
4. GC-MS Conditions
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[4]
-
Injection Mode: Splitless
-
Injector Temperature: 280 °C[4]
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan mode (m/z 50-400) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
5. Data Analysis
-
Identify the derivative of this compound by its retention time and mass spectrum.
-
For quantification, use the ratio of the peak area of the analyte to the peak area of the internal standard.
Quantitative Data Summary (GC-MS)
The following table summarizes the expected performance characteristics of the GC-MS method.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 3: Expected GC-MS Method Performance
The described HPLC-UV and GC-MS methods provide a comprehensive framework for the accurate and reliable quantification of this compound. The HPLC-UV method is suitable for routine quality control, while the GC-MS method offers high sensitivity and specificity for confirmatory analysis and trace-level detection. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation should be performed in accordance with relevant regulatory guidelines to ensure data quality and reliability.
References
Application Notes and Protocols for the Analysis of 4-Amino-2-methyl-3-nitropyridine by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methyl-3-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for the analysis of pyridine derivatives.[1] This document provides detailed application notes and protocols for the determination of this compound using both HPLC and GC-MS, designed to be readily implemented in a laboratory setting.
Analytical Workflow
The general workflow for the analysis of this compound involves sample preparation followed by instrumental analysis and data processing.
Caption: General analytical workflow for this compound analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the quantification and purity assessment of non-volatile and thermally stable compounds like this compound. The following protocol describes a reversed-phase HPLC method with UV detection.
Experimental Protocol: HPLC-UV
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Standard Preparation | Prepare a stock solution of 1 mg/mL in methanol. Prepare working standards by diluting the stock solution with the mobile phase (50:50 Water:Acetonitrile). |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection. |
Quantitative Data Summary: HPLC-UV
| Parameter | Result |
| Retention Time (RT) | Approximately 6.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. Due to the presence of a primary amine and a nitro group, this compound may require derivatization to improve its volatility and chromatographic performance, though direct analysis may also be possible.[2] The following protocol outlines a general approach.
Experimental Protocol: GC-MS
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
| Derivatization (Optional) | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. React at 70°C for 30 minutes. |
| Standard Preparation | Prepare a stock solution of 1 mg/mL in pyridine or a suitable solvent. Prepare working standards by dilution. |
| Sample Preparation | Dissolve the sample in the same solvent as the standard. If derivatization is performed, evaporate the solvent and add the derivatizing agent. |
Quantitative Data Summary: GC-MS
| Parameter | Result (with derivatization) |
| Retention Time (RT) | Approximately 12.8 min |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Key Mass Fragments (m/z) | To be determined experimentally based on the mass spectrum of the derivatized or underivatized compound. |
Conclusion
The presented HPLC and GC-MS methods provide robust and reliable approaches for the quantitative analysis and purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity (GC-MS) or high throughput (HPLC). Method validation should be performed in accordance with the relevant regulatory guidelines to ensure the accuracy and reliability of the results.
References
Application Notes and Protocols: The Role of 4-Amino-2-methyl-3-nitropyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. Substituted pyridines, especially those that can be elaborated into fused heterocyclic systems, serve as "privileged scaffolds" in kinase inhibitor design. These scaffolds can mimic the purine core of ATP, enabling them to bind effectively within the ATP-binding site of kinases.
4-Amino-2-methyl-3-nitropyridine is a valuable, functionalized starting material for the synthesis of potent kinase inhibitors. Its strategic placement of amino, methyl, and nitro groups allows for a series of chemical transformations to construct complex heterocyclic cores, such as imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines. These scaffolds are prevalent in numerous inhibitors targeting key signaling pathways.
This document provides an overview of the synthetic utility of this compound, detailed experimental protocols for the synthesis of a representative kinase inhibitor scaffold, quantitative data on inhibitor potency, and visualizations of the synthetic workflow and a targeted biological pathway. While direct examples utilizing this compound are not extensively published, the following protocols are based on well-established methodologies for analogous 2-amino-3-nitropyridine precursors and are directly applicable.[1][2]
Synthetic Strategy and Workflow
The primary synthetic utility of this compound lies in its conversion to a 2,3-diaminopyridine intermediate, which can then be cyclized to form fused heterocyclic systems. The nitro group at the 3-position is crucial as its reduction to an amine provides one of the necessary functional groups for cyclization. The amino group at the 4-position and the methyl group at the 2-position provide points for further diversification to modulate potency, selectivity, and pharmacokinetic properties.
A common strategy involves the construction of an imidazo[4,5-b]pyridine core, a known bioisostere of purine. The general workflow is depicted below.
Application in PI3K/Akt/mTOR Pathway Inhibitor Synthesis
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and it is frequently hyperactivated in human cancers.[3][][5] Consequently, developing inhibitors that target kinases within this pathway, such as PI3K and mTOR, is a major therapeutic strategy.[6][7] The imidazo[4,5-b]pyridine scaffold derived from aminonitropyridines has been successfully employed to generate potent dual PI3K/mTOR inhibitors.
Experimental Protocols
The following protocols describe the synthesis of an imidazo[4,5-b]pyridine-based kinase inhibitor, adapted from methodologies reported for similar 2-amino-3-nitropyridine starting materials.[1]
Protocol 1: Synthesis of 4-Substituted-2-amino-3-nitropyridine Intermediate
This step involves a nucleophilic aromatic substitution to introduce a key side chain.
-
Materials:
-
2-Amino-4-chloro-3-nitropyridine (1.0 eq) (Analogue of the title compound)
-
Appropriate amine (e.g., 1-(4-chlorobenzyl)piperazine) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol or Isopropanol
-
-
Procedure:
-
To a solution of 2-amino-4-chloro-3-nitropyridine in n-butanol, add the desired piperazine derivative and DIPEA.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the 4-piperazinyl-2-amino-3-nitropyridine intermediate.
-
Protocol 2: Reduction of the Nitro Group
This crucial step forms the 2,3-diaminopyridine intermediate.
-
Materials:
-
4-Substituted-2-amino-3-nitropyridine intermediate from Protocol 1 (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (5.0 eq)
-
Ethanol/Water mixture (e.g., 2:1)
-
Ammonium hydroxide (optional, for workup)
-
-
Procedure:
-
Suspend the nitropyridine intermediate in a mixture of ethanol and water.
-
Heat the suspension to 70-80 °C.
-
Add sodium dithionite portion-wise over 30 minutes, maintaining the temperature. The color of the reaction mixture will typically change.
-
Stir the reaction at 80 °C for 2-4 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 2,3-diaminopyridine derivative, which is often used in the next step without further purification.
-
Protocol 3: Cyclization to form the Imidazo[4,5-b]pyridine Core
This step forms the core heterocyclic scaffold of the kinase inhibitor.
-
Materials:
-
Crude 2,3-diaminopyridine derivative from Protocol 2 (1.0 eq)
-
Desired aldehyde (e.g., 1,3-dimethyl-1H-pyrazole-4-carbaldehyde) (1.1 eq)
-
Sodium dithionite (Na₂S₂O₄) (2.0 eq) or an alternative oxidizing agent like sodium bisulfite.
-
Ethanol or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the crude diaminopyridine in ethanol.
-
Add the aldehyde and sodium dithionite.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the formation of the product by LC-MS.
-
After completion, cool the reaction mixture and concentrate the solvent.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain the desired imidazo[4,5-b]pyridine-based kinase inhibitor.
-
Quantitative Data
The following tables summarize representative data for imidazo[4,5-b]pyridine-based inhibitors synthesized from aminonitropyridine precursors. This data illustrates the typical potency achieved with this scaffold.
Table 1: Representative Kinase Inhibitory Activity (Data adapted from related imidazo[4,5-b]pyridine series[1])
| Compound ID | Target Kinase | Kd (nM) | IC50 (nM) |
| 27e | Aurora-A | 7.5 | - |
| Aurora-B | 48 | - | |
| FLT3 | 6.2 | - | |
| FLT3-ITD | 38 | - | |
| FLT3(D835Y) | 14 | - | |
| 27a | Aurora-A | - | 1.9 |
| 22d | Aurora-A | - | 4.3 |
Kd: Dissociation constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration, a measure of functional potency.
Table 2: Cellular Activity of Representative Inhibitors (Data adapted from related imidazo[4,5-b]pyridine series[1])
| Compound ID | Cell Line | Assay | IC50 (nM) |
| 27e | MV4-11 (AML) | Cell Proliferation | 2.6 |
| MOLM-13 (AML) | Cell Proliferation | 3.5 | |
| SW620 (Colon) | Cell Proliferation | 130 | |
| 27a | SW620 (Colon) | Cell Proliferation | 100 |
| 22d | SW620 (Colon) | Cell Proliferation | 260 |
AML: Acute Myeloid Leukemia
Conclusion
This compound represents a highly versatile and valuable building block for the synthesis of kinase inhibitors. Its functional groups are ideally positioned to enable the construction of complex, fused heterocyclic scaffolds like imidazo[4,5-b]pyridines, which are known to effectively target the ATP-binding site of various kinases. The synthetic routes, while requiring multiple steps, are robust and allow for extensive diversification to optimize inhibitor potency, selectivity, and drug-like properties. The protocols and data presented here, based on established chemistry for analogous compounds, provide a clear framework for researchers to utilize this compound and related structures in the development of novel therapeutics for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Multi-Component Reactions Involving 4-Amino-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot reaction. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery.[1] This document provides detailed application notes and protocols for the proposed use of 4-Amino-2-methyl-3-nitropyridine in two prominent MCRs: the Ugi four-component reaction (U-4CR) and a modified Biginelli-type reaction. The products of these reactions, incorporating the nitropyridine scaffold, are of interest in medicinal chemistry due to the diverse biological activities associated with nitropyridine derivatives.[2][3]
Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₃O₂ | [4][5] |
| Molecular Weight | 153.14 g/mol | [4][5] |
| Melting Point | 136-140 °C | [4] |
| Appearance | Yellow needles | [6] |
| CAS Number | 6635-86-5 | [4][5] |
I. Ugi Four-Component Reaction (U-4CR) with this compound
The Ugi reaction is a versatile MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[7][8] The primary amino group of this compound can serve as the amine component in this reaction, leading to the synthesis of novel peptidomimetics containing the 2-methyl-3-nitropyridine moiety.
Proposed Ugi Reaction Scheme
The general scheme for the Ugi reaction involving this compound is depicted below.
Caption: Proposed Ugi four-component reaction.
Experimental Protocol: Synthesis of an α-Acylamino Amide Derivative
This protocol describes a general procedure for the synthesis of a representative α-acylamino amide using this compound, benzaldehyde, acetic acid, and tert-butyl isocyanide.
Materials:
-
This compound (1.0 mmol, 153.14 mg)
-
Benzaldehyde (1.0 mmol, 106.12 mg, 0.10 mL)
-
Acetic acid (1.0 mmol, 60.05 mg, 0.06 mL)
-
tert-Butyl isocyanide (1.0 mmol, 83.13 mg, 0.11 mL)
-
Methanol (5 mL)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask (25 mL)
-
Standard glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol).
-
Add methanol (5 mL) and stir until the amine is fully dissolved.
-
To the stirred solution, add benzaldehyde (1.0 mmol) followed by acetic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
The reaction is typically exothermic and should be stirred at room temperature.[7] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically within 24 hours), concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired α-acylamino amide product.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Illustrative Data Table
The following table presents hypothetical data for a series of Ugi products derived from this compound, showcasing the potential for generating a diverse library of compounds.
| Entry | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl Isocyanide | 85 |
| 2 | Cyclohexanone | Propionic Acid | Benzyl Isocyanide | 78 |
| 3 | 4-Methoxybenzaldehyde | Benzoic Acid | Cyclohexyl Isocyanide | 82 |
| 4 | Acetone | Formic Acid | n-Butyl Isocyanide | 75 |
II. Modified Biginelli-Type Reaction with this compound
The classical Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones (DHPMs).[9][10] By substituting urea with a compound containing a primary amino group, such as this compound, a Biginelli-type reaction can be envisioned to produce novel dihydropyridine derivatives.
Proposed Biginelli-Type Reaction Scheme
The proposed reaction involves the condensation of an aromatic aldehyde, a β-ketoester, and this compound to yield a substituted dihydropyridine.
Caption: Proposed Biginelli-type reaction.
Experimental Protocol: Synthesis of a Dihydropyridine Derivative
This protocol outlines a general procedure for the synthesis of a dihydropyridine derivative using this compound, benzaldehyde, and ethyl acetoacetate.
Materials:
-
This compound (1.0 mmol, 153.14 mg)
-
Benzaldehyde (1.0 mmol, 106.12 mg, 0.10 mL)
-
Ethyl acetoacetate (1.0 mmol, 130.14 mg, 0.12 mL)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask (50 mL) with reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol), benzaldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction may require several hours to reach completion.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Illustrative Data Table
The following table provides hypothetical data for a series of dihydropyridine derivatives synthesized via this modified Biginelli-type reaction.
| Entry | Aromatic Aldehyde | β-Ketoester | Product Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | 75 |
| 2 | 4-Chlorobenzaldehyde | Methyl Acetoacetate | 72 |
| 3 | 3-Nitrobenzaldehyde | Ethyl Benzoylacetate | 68 |
| 4 | 2-Naphthaldehyde | Ethyl Acetoacetate | 70 |
III. Potential Applications in Drug Discovery
The synthesized libraries of nitropyridine-containing compounds can be screened for a wide range of biological activities. Nitropyridine moieties are present in various bioactive molecules with applications as:
-
Anticancer agents: Some nitropyridines have shown activity against various cancer cell lines.[3]
-
Antimicrobial agents: The pyridine scaffold is a common feature in antibacterial and antifungal compounds.[11][12]
-
Kinase inhibitors: The pyridine ring can act as a scaffold for the design of inhibitors of various protein kinases involved in signaling pathways.[2]
The workflow for the application of these MCRs in a drug discovery context is outlined below.
Caption: Drug discovery workflow.
Conclusion
The proposed multi-component reactions involving this compound offer a promising avenue for the efficient synthesis of novel and structurally diverse heterocyclic compounds. The detailed protocols and application notes provided herein are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of this versatile building block in the development of new therapeutic agents.
References
- 1. Ugi Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-氨基-4-甲基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]
- 6. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Biotransformation of Aminonitropyridines by Microorganisms: A Case Study of 2-Amino-4-methyl-3-nitropyridine
Note: Extensive literature searches did not yield specific data on the biotransformation of 4-Amino-2-methyl-3-nitropyridine by microorganisms. However, detailed studies are available for its isomer, 2-Amino-4-methyl-3-nitropyridine . This document presents a comprehensive overview of the microbial transformation of this closely related compound as a representative case study for researchers, scientists, and drug development professionals. The methodologies and observed transformations provide a strong foundational understanding for potential studies on other aminonitropyridine isomers.
Application Notes
The microbial biotransformation of 2-amino-4-methyl-3-nitropyridine has been successfully demonstrated using various microorganisms, primarily fungi and actinomycetes. These transformations introduce oxidative modifications to the pyridine ring and its substituents, leading to a variety of novel compounds. The primary microorganisms studied for this transformation are the fungus Cunninghamella elegans and the actinomycete Streptomyces antibioticus.
Cunninghamella elegans is known to hydroxylate the pyridine ring and the methyl group, as well as oxidize the pyridine nitrogen.[1][2] In contrast, Streptomyces antibioticus and several Aspergillus species primarily facilitate the formation of a pyridinone derivative.[1][2] These biotransformations are valuable for generating novel derivatives of aminonitropyridines, which can be explored for various pharmaceutical applications.
Quantitative Data Summary
The biotransformation of 2-amino-4-methyl-3-nitropyridine by different microorganisms yields a range of products with varying efficiencies. The following tables summarize the key quantitative data from reported studies.
Table 1: Biotransformation of 2-Amino-4-methyl-3-nitropyridine by Cunninghamella elegans ATCC 26269 [1][2]
| Metabolite | Molecular Weight (Da) | Yield (%) |
| 2-amino-5-hydroxy-4-methyl-3-nitropyridine | 169 | ~13 |
| 2-amino-4-hydroxymethyl-3-nitropyridine | 169 | - |
| 2-amino-4-methyl-3-nitropyridine-1-oxide | 169 | - |
Note: A scaled-up fermentation in a 15-L fermentor provided 2-amino-5-hydroxy-4-methyl-3-nitropyridine at approximately 13% yield.[1][2]
Table 2: Biotransformation of 2-Amino-4-methyl-3-nitropyridine by Streptomyces antibioticus ATCC 14890 and Aspergillus species [1][2]
| Metabolite | Molecular Weight (Da) | Notes |
| 2-amino-4-methyl-3-nitro-6(1H)-pyridinone | 169 | Stable product |
| 2-amino-6-hydroxy-4-methyl-3-nitropyridine | 169 | Tautomer of the pyridinone, acid labile |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the biotransformation of 2-amino-4-methyl-3-nitropyridine.
Protocol 1: Microbial Culture and Biotransformation
1. Microorganism and Media:
-
Cunninghamella elegans ATCC 26269
-
Streptomyces antibioticus ATCC 14890
-
Growth Medium (for C. elegans): Sabouraud Dextrose Broth (SDB)
-
Growth Medium (for S. antibioticus): Tryptic Soy Broth (TSB)
2. Inoculum Preparation:
-
For C. elegans, inoculate 100 mL of SDB in a 250 mL flask with a loopful of spores from a mature slant. Incubate at 28°C on a rotary shaker at 150 rpm for 48 hours.
-
For S. antibioticus, inoculate 100 mL of TSB in a 250 mL flask with a loopful of vegetative cells. Incubate at 28°C on a rotary shaker at 150 rpm for 72 hours.
3. Biotransformation:
-
To a 1 L flask containing 400 mL of the respective growth medium, add a 10% (v/v) inoculum of the seed culture.
-
Incubate the culture under the same conditions as the inoculum preparation for 24 hours.
-
Prepare a stock solution of 2-amino-4-methyl-3-nitropyridine in a suitable solvent (e.g., DMSO or ethanol).
-
Add the substrate solution to the microbial culture to a final concentration of 0.1 mg/mL.
-
Continue the incubation for an additional 5-7 days.
-
Monitor the transformation process by periodically taking samples and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Extraction and Isolation of Metabolites
1. Extraction:
-
After the incubation period, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
2. Isolation and Purification:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Subject the dissolved extract to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.
-
Collect the fractions and analyze them by TLC.
-
Pool the fractions containing the desired metabolites and evaporate the solvent.
-
Further purification can be achieved by preparative TLC or crystallization.
Protocol 3: Characterization of Metabolites
1. Spectroscopic Analysis:
-
Determine the structure of the purified metabolites using various spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR to elucidate the chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
-
Visualizations
The following diagrams illustrate the biotransformation pathways and a general experimental workflow.
Caption: Biotransformation of 2-Amino-4-methyl-3-nitropyridine by C. elegans.
References
Application Notes and Protocols for 4-Amino-2-methyl-3-nitropyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 4-Amino-2-methyl-3-nitropyridine in materials science, with a focus on its promising role in the development of nonlinear optical (NLO) materials. The information is compiled from available data on the compound and its isomers, offering a predictive framework for its utility.
Potential Applications in Nonlinear Optics
This compound possesses a molecular architecture conducive to significant nonlinear optical activity. The presence of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the pyridine ring creates a strong intramolecular charge-transfer system. This "push-pull" electronic asymmetry is a key characteristic of many organic NLO materials.
Key Features for NLO Applications:
-
High Molecular Hyperpolarizability: The charge transfer from the amino to the nitro group upon excitation with a strong electromagnetic field (like a laser) can lead to a large molecular hyperpolarizability (β), a prerequisite for second-order NLO effects.
-
Acentric Crystal Packing: For second-harmonic generation (SHG), a key NLO phenomenon, the material must crystallize in a non-centrosymmetric space group. The molecular structure of aminonitropyridines often promotes such acentric packing through hydrogen bonding and other intermolecular interactions.
-
Transparency Window: Organic NLO materials often exhibit good transparency in the visible and near-infrared regions, which is essential for applications in frequency conversion of laser light.
The study of its isomers and related compounds, such as 2-amino-5-nitropyridine (2A5NP), has demonstrated their potential for NLO applications, suggesting that this compound could be a valuable candidate for further investigation.
Precursor for Advanced Materials
Beyond its direct use as an NLO material, this compound can serve as a versatile building block for more complex functional materials:
-
Synthesis of Metal-Organic Frameworks (MOFs): The amino group and the nitrogen atom in the pyridine ring can act as coordination sites for metal ions, enabling the synthesis of MOFs with potential applications in gas storage, catalysis, and sensing.
-
Development of Novel Dyes and Pigments: The chromophoric nature of the nitropyridine core suggests its utility in creating new colorants with specific absorption and emission properties.
-
Pharmaceutical Intermediate: While the focus here is on materials science, it is worth noting that aminonitropyridine derivatives are important intermediates in the synthesis of various pharmaceuticals.
Quantitative Data
Table 1: Molecular and Crystallographic Data
| Property | Value |
| Compound | This compound |
| CAS Number | 27582-14-5 |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol |
| Isomer (for crystallographic reference) | 2-Amino-4-methyl-3-nitropyridine |
| CAS Number | 6635-86-5 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.3776 (6) Å |
| b | 12.8673 (11) Å |
| c | 7.3884 (6) Å |
| β | 104.364 (4)° |
| Volume | 679.45 (10) ų |
| Z | 4 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Generalized Method)
This protocol is a generalized procedure for the nitration of aminopyridines and can be adapted for the synthesis of this compound from 4-Amino-2-methylpyridine.
Materials:
-
4-Amino-2-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Ammonium Hydroxide (NH₄OH)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Amino-2-methylpyridine in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric amount of fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for several hours.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of ammonium hydroxide until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Safety Precautions: The nitration reaction is highly exothermic and requires careful temperature control. Handle concentrated acids and fuming nitric acid with extreme caution in a well-ventilated fume hood.
Protocol 2: Growth of Single Crystals for NLO Characterization
The growth of high-quality single crystals is crucial for evaluating the nonlinear optical properties of the material.
Materials:
-
Synthesized this compound
-
High-purity solvent (e.g., acetone, methanol, ethanol, or a mixture)
-
Beaker or crystallizing dish
-
Hot plate with magnetic stirrer
-
Filter paper
Procedure:
-
Prepare a saturated solution of this compound in a selected solvent at a slightly elevated temperature.
-
Filter the hot, saturated solution to remove any insoluble impurities.
-
Transfer the filtered solution to a clean beaker or crystallizing dish and cover it with perforated parafilm or a watch glass with a small opening to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free and temperature-stable environment.
-
Monitor the solution over several days to weeks for the formation of single crystals.
-
Once crystals of sufficient size have formed, carefully harvest them from the solution and dry them on a filter paper.
Visualizations
Caption: Logical relationship between molecular structure and NLO properties.
Caption: Experimental workflow for NLO material development.
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 4-Amino-2-methyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 4-Amino-2-methyl-3-nitropyridine.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound, primarily concerning regioselectivity and product purity. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of the Desired 3-Nitro Isomer | The directing effects of the amino and methyl groups on the pyridine ring can lead to the formation of multiple isomers. The primary competing isomer is often the 5-nitro product. | Optimize reaction temperature. Lower temperatures generally favor the formation of the 3-nitro isomer. Consider using alternative nitrating agents that may offer better regioselectivity. |
| Formation of a Mixture of Isomers (3-nitro and 5-nitro) | Direct nitration of 2-methyl-4-aminopyridine is prone to producing a mixture of isomers due to the activating nature of the amino and methyl groups. | Careful control of reaction conditions is crucial. Separation of the isomers can be achieved through fractional crystallization or column chromatography. A patent for a similar compound, 4-amino-2-chloro-3-nitropyridine, suggests that recrystallization from a mixed solvent system (e.g., ethyl acetate and petroleum ether) can effectively separate the 3-nitro and 5-nitro isomers.[1] |
| Difficulty in Purifying the Final Product | The similar polarity of the 3-nitro and 5-nitro isomers makes their separation by standard chromatographic methods challenging. | Recrystallization is a primary technique for purification.[2] For challenging separations, consider derivatization of the amino group to alter the polarity of the isomers, followed by separation and deprotection. |
| Reaction is Too Fast or Uncontrolled | The nitration of aminopyridines can be highly exothermic, leading to a runaway reaction and the formation of undesired byproducts. | Slow, dropwise addition of the nitrating agent at low temperatures (e.g., 0-10 °C) is essential.[3] Ensure efficient stirring and a reliable cooling bath. |
| Product Decomposition During Work-up | The nitro-substituted aminopyridine may be sensitive to strong basic or acidic conditions during neutralization and extraction. | Careful pH adjustment during the work-up is necessary. Use of a milder base for neutralization, such as sodium bicarbonate, may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is achieving high regioselectivity during the nitration of 2-methyl-4-aminopyridine. The activating amino and methyl groups direct the incoming nitro group to multiple positions on the pyridine ring, primarily the 3- and 5-positions, leading to the formation of a mixture of isomers that can be difficult to separate.
Q2: What are the typical reaction conditions for the nitration of 2-methyl-4-aminopyridine?
A2: A common method involves the use of a nitrating mixture, such as concentrated nitric acid in concentrated sulfuric acid, at low temperatures (typically between 0°C and 10°C) to control the reaction rate and improve regioselectivity.[3][4]
Q3: How can I improve the yield of the desired this compound isomer?
A3: To improve the yield of the 3-nitro isomer, it is crucial to maintain a low reaction temperature and ensure slow addition of the nitrating agent.[3] Some literature suggests that alternative nitrating agents or multi-step synthetic routes might be necessary to achieve high yields of a specific isomer.
Q4: What is the best method for purifying this compound from its isomers?
A4: Fractional recrystallization is often the most effective method for separating the 3-nitro and 5-nitro isomers on a larger scale.[1][2] Column chromatography can also be used, but finding a solvent system that provides adequate separation can be challenging due to the similar polarities of the isomers.
Q5: Are there any alternative synthetic routes to avoid the issue of regioselectivity?
A5: Yes, alternative multi-step strategies can be employed. These might involve the use of blocking groups to direct the nitration to the desired position, followed by the removal of the blocking group. Another approach could be the synthesis of a pre-functionalized pyridine ring where the nitro group is introduced before the amino group.
Experimental Protocols
The following is a general experimental protocol for the nitration of a substituted aminopyridine, adapted from literature procedures for similar compounds.[1][3] This should be considered a starting point and may require optimization for the specific synthesis of this compound.
Materials:
-
2-methyl-4-aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Ice
-
Ammonia solution or Sodium Hydroxide solution for neutralization
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methyl-4-aminopyridine in concentrated sulfuric acid. The process is exothermic, so the addition should be done slowly in an ice bath to maintain a temperature below 10°C.
-
Cool the mixture to 0°C using an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of an ammonia solution or concentrated sodium hydroxide solution while keeping the temperature below 20°C. This will precipitate the crude product.
-
Filter the precipitate, wash it with cold water until the washings are neutral, and dry the crude product under vacuum.
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For purification, dissolve the crude product in a minimal amount of hot ethyl acetate and then add petroleum ether dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization of the desired this compound.
-
Filter the crystals, wash with a small amount of cold petroleum ether, and dry under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the nitration of aminopyridine derivatives based on literature data. Note that these values are for analogous compounds and may vary for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-4-aminopyridine | [1] |
| Nitrating Agent | 65% Nitric Acid in Conc. Sulfuric Acid | [1] |
| Reaction Temperature | 0-20°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield of 3-nitro isomer | 75-85% (after recrystallization) | [1] |
| Yield of 5-nitro isomer | 15-25% | [1] |
| Purity of 3-nitro isomer | 95-99% | [1] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Challenge of Regioselectivity
Caption: The challenge of regioselectivity in the nitration of 2-methyl-4-aminopyridine.
References
Technical Support Center: Separation of 4-Amino-2-methyl-3-nitropyridine Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the separation of 4-Amino-2-methyl-3-nitropyridine and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I should expect in my reaction mixture?
A1: The direct nitration of 2-methyl-4-aminopyridine typically yields a mixture of positional isomers. The most common isomers you are likely to encounter are this compound and 4-Amino-2-methyl-5-nitropyridine. The formation of these isomers is due to the directing effects of the amino and methyl groups on the pyridine ring during electrophilic nitration.
Q2: Which separation techniques are most effective for isolating this compound from its isomers?
A2: Both chromatographic methods and recrystallization can be effective. High-Performance Liquid Chromatography (HPLC) is ideal for analytical quantification and small-scale purification, offering high resolution. For larger-scale purification, fractional crystallization is a more practical and scalable approach, provided there is a significant difference in the solubility of the isomers in a suitable solvent system.
Q3: Can I use Gas Chromatography (GC) to separate these isomers?
A3: Gas chromatography can be used, but it often requires derivatization of the amino group to improve the volatility and thermal stability of the isomers. Without derivatization, the polar nature of the amino and nitro groups can lead to poor peak shape and potential decomposition in the hot injector port.
Q4: My HPLC peaks for the isomers are showing significant tailing. What is the likely cause and how can I fix it?
A4: Peak tailing for basic compounds like aminopyridines is commonly caused by secondary interactions between the basic amine groups and acidic residual silanol groups on the surface of silica-based HPLC columns. To mitigate this, you can:
-
Adjust the mobile phase pH: Lowering the pH (e.g., to 3-4 with formic or acetic acid) will protonate the silanol groups and reduce these interactions.
-
Use a competing base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.
-
Select an appropriate column: Consider using a column with a highly inert stationary phase or one that is specifically designed for the analysis of basic compounds.
Q5: I am struggling to achieve baseline separation of the isomers with my current HPLC method. What parameters can I adjust?
A5: To improve the resolution between closely eluting isomers, consider the following adjustments:
-
Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Switching from acetonitrile to methanol, or vice versa, can alter the selectivity.
-
Column Chemistry: Standard C18 columns may not provide sufficient selectivity. Consider columns that offer different separation mechanisms, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can provide alternative interactions.
-
Gradient Slope: If using a gradient method, a shallower gradient can help to improve the separation of closely eluting peaks.
-
Temperature: Adjusting the column temperature can influence the thermodynamics of the separation and may improve resolution.
Troubleshooting Guides
HPLC Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Inappropriate column chemistry. | Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, PFP) to exploit different intermolecular interactions. |
| Mobile phase composition is not optimal. | Systematically vary the organic solvent-to-buffer ratio. Try a different organic modifier (e.g., methanol instead of acetonitrile). | |
| Peak Tailing | Secondary interactions with residual silanols. | Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Lower the mobile phase pH to 3-4 using formic or acetic acid. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase and ensure accurate measurements of all components. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column if it has been used extensively or with aggressive mobile phases. |
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the solute. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Compound is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. | Choose a lower-boiling point solvent. |
| The solution is cooled too quickly. | Ensure slow cooling to allow for proper crystal lattice formation. | |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the solid. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution. |
Experimental Protocols
HPLC Method for Isomer Separation
This method is a starting point and may require optimization for your specific instrumentation and isomer mixture.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 5 µL |
Recrystallization Protocol for Isomer Separation
This protocol is adapted from a method for a structurally similar compound and may need to be optimized for this compound isomers.
-
Dissolution: In a fume hood, dissolve the crude isomer mixture in a minimal amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble isomer should begin to crystallize.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold petroleum ether.
-
Second Crop (Optional): The mother liquor can be concentrated to yield a second crop of crystals, which may be enriched in the more soluble isomer.
-
Purity Check: Analyze the purity of the crystalline solid and the mother liquor by HPLC to determine the efficiency of the separation.
Visualizations
Caption: Experimental workflow for the synthesis, separation, and analysis of this compound isomers.
Caption: Troubleshooting logic for addressing peak tailing in the HPLC analysis of aminopyridine isomers.
Technical Support Center: Nitration of 2-Amino-4-Methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-amino-4-methylpyridine. Our aim is to help you identify and mitigate the formation of common byproducts to improve the yield and purity of the desired product, 2-amino-4-methyl-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most common byproduct in the nitration of 2-amino-4-methylpyridine?
A1: The most common byproduct is the regioisomeric 2-amino-4-methyl-3-nitropyridine. The amino group at the 2-position directs electrophilic substitution to the 3- and 5-positions. While the 5-nitro isomer is generally favored, achieving high regioselectivity can be challenging.
Q2: Are other byproducts formed during this reaction?
A2: Yes, other byproducts can include:
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2-Nitramino-4-methylpyridine: This N-nitro compound can form as a kinetic product, especially at lower temperatures. It can rearrange to the C-nitro isomers under acidic conditions.[1]
-
Dinitrated products: Although less common, dinitration can occur, leading to compounds such as 2-amino-4-methyl-3,5-dinitropyridine.
Q3: How do reaction conditions affect the formation of the 3-nitro byproduct?
A3: Reaction conditions such as temperature and the choice of nitrating agent play a crucial role. Generally, lower temperatures may favor the formation of the N-nitro intermediate, while higher temperatures can influence the ratio of the 3-nitro to 5-nitro isomers. The composition of the mixed acid (sulfuric and nitric acid) also impacts regioselectivity.
Q4: Is it possible to completely avoid the formation of the 3-nitro isomer?
A4: Completely avoiding the 3-nitro isomer is difficult in a direct nitration approach. However, its formation can be minimized by carefully controlling the reaction conditions. For obtaining highly pure 2-amino-4-methyl-3-nitropyridine, alternative multi-step synthetic routes are often employed, which underscores the challenge of separating the isomer mixture from direct nitration.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 2-amino-4-methyl-5-nitropyridine | - Suboptimal reaction temperature.- Incorrect ratio of nitrating agents.- Formation of a high percentage of the 3-nitro isomer. | - Optimize the reaction temperature. Start with lower temperatures and gradually increase as needed.- Carefully control the stoichiometry of nitric acid and sulfuric acid.- Refer to the experimental protocol below for recommended conditions. |
| High percentage of the 2-amino-4-methyl-3-nitropyridine byproduct | - Reaction temperature is too high, favoring the 3-nitro isomer.- Inappropriate nitrating agent. | - Lower the reaction temperature to improve regioselectivity for the 5-position.- Consider alternative nitrating agents if the issue persists. |
| Presence of 2-Nitramino-4-methylpyridine in the product mixture | - The reaction was quenched prematurely.- Insufficient acid catalyst or reaction time for the rearrangement to C-nitro products. | - Increase the reaction time to allow for the complete rearrangement of the N-nitro intermediate.- Ensure a sufficiently acidic environment for the rearrangement to occur. |
| Difficulty in separating the 5-nitro and 3-nitro isomers | - Similar polarities of the two isomers. | - Separation can be achieved by careful pH adjustment during workup. The 3-nitro isomer can be separated from the 5-nitro isomer by dissolving the mixture in dilute hydrochloric acid, where the 5-nitro isomer precipitates upon neutralization to a pH of 4-5.[2]- For analytical purposes, HPLC with a C18 column is effective. |
Quantitative Data on Byproduct Formation
While specific quantitative data for the nitration of 2-amino-4-methylpyridine is not extensively published, the following table provides an illustrative summary based on analogous reactions of 2-aminopyridine. The exact ratios for the 4-methyl derivative may vary.
| Reaction Condition | Desired Product (5-nitro) | Primary Byproduct (3-nitro) | Other Byproducts | Reference |
| Direct Nitration in Mixed Acid | Major Product | Minor Product | N-nitro, Dinitro | [1] |
| Thermolysis of 2-Nitraminopyridine | 26% | 40% | - | [1] |
Experimental Protocols
Key Experiment: Nitration of 2-Amino-4-Methylpyridine
This protocol is a general guideline. Optimization may be required.
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid in an ice bath to 5-10°C.
-
Addition of Starting Material: Slowly add 2-amino-4-methylpyridine to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains low.
-
Formation of the Nitrating Agent: Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid to the reaction mixture, maintaining the temperature between 5-10°C.[2]
-
Reaction: After the addition is complete, slowly warm the mixture to approximately 60°C and maintain for several hours (e.g., 15 hours) until the reaction is complete (monitor by TLC or HPLC).[2]
-
Work-up: Pour the reaction mixture onto crushed ice. Carefully neutralize the solution with an aqueous ammonia solution. A precipitate of the mixed nitro-isomers will form.
-
Separation of Isomers:
-
Filter the precipitate.
-
Dissolve the precipitate in 10% dilute hydrochloric acid.
-
Neutralize the solution with a 50% sodium hydroxide solution to a pH of 4-5. The 2-amino-4-methyl-5-nitropyridine will selectively precipitate.[2]
-
Filter the precipitate to obtain the desired product. The 3-nitro isomer will remain in the filtrate.
-
-
Purification: The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Nitration of 2-amino-4-methylpyridine leading to the desired product and byproducts.
Experimental Workflowdot
References
optimizing reaction conditions for 4-Amino-2-methyl-3-nitropyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-2-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and logical starting material is 2-Amino-4-methylpyridine (also known as 4-picoline, 2-amino-). The amino group in the 2-position directs the incoming nitro group, although regioselectivity can be a challenge.
Q2: What are the typical nitrating agents used for this synthesis?
A2: A mixture of concentrated sulfuric acid and nitric acid is the most frequently employed nitrating agent for this type of transformation.[1] The sulfuric acid acts as a catalyst and dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile.
Q3: I am getting a mixture of isomers. How can I improve the regioselectivity for the 3-nitro product?
A3: Achieving high regioselectivity is a common challenge in the nitration of substituted pyridines. The formation of unwanted isomers, such as the 5-nitro product, can occur. To favor the formation of the 3-nitro isomer:
-
Temperature Control: Carefully control the reaction temperature, as lower temperatures generally favor the desired isomer. The initial addition of nitric acid should be done at low temperatures (e.g., 0-10°C).[2][3]
-
Rate of Addition: Add the nitric acid dropwise to maintain a controlled reaction rate and temperature.
-
Reaction Time and Temperature Profile: After the initial addition, the reaction may require a specific heating profile to drive it to completion. This can involve stirring at a low temperature for a period, followed by gentle heating.[2]
Q4: My yield is very low. What are the potential causes and how can I improve it?
A4: Low yields can result from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Degradation of Starting Material or Product: Pyridine derivatives can be sensitive to harsh nitrating conditions. Ensure that the temperature does not exceed the recommended range.
-
Loss during Work-up and Purification: Significant product loss can occur during the neutralization, extraction, and purification steps. Ensure the pH is carefully adjusted during work-up to precipitate the product effectively.[2][3] Recrystallization solvents should be chosen carefully to minimize loss.
Q5: What is the best method for purifying the final product?
A5: The crude product is typically a solid that can be purified by recrystallization. Common solvent systems for similar compounds include ethanol/water mixtures or ethyl acetate/petroleum ether.[4] Column chromatography can also be employed for separating isomers if recrystallization is not effective.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive nitrating agent. 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Use fresh, high-purity concentrated sulfuric and nitric acid. 2. After the initial low-temperature addition, gradually increase the temperature as per the protocol. Monitor with TLC. 3. Extend the reaction time, monitoring progress with TLC. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature too high. 2. Incorrect ratio of nitrating agents. | 1. Maintain a low temperature (0-10°C) during the addition of nitric acid.[2][3] 2. Ensure the correct molar ratios of substrate to nitric acid and sulfuric acid are used. |
| Product is a Dark, Oily Residue | 1. Charring due to excessively high temperature. 2. Presence of impurities in the starting material. | 1. Carefully control the exothermic nitration reaction with an ice bath. 2. Ensure the purity of the 2-Amino-4-methylpyridine starting material. |
| Difficulty in Isolating the Product | 1. Incorrect pH during work-up. 2. Product is soluble in the aqueous layer. | 1. Carefully adjust the pH of the reaction mixture with a base (e.g., ammonia) to the isoelectric point of the product to ensure maximum precipitation.[2][3] 2. If the product has some water solubility, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
Experimental Protocols
Protocol 1: Nitration of 2-Amino-4-methylpyridine
This protocol is adapted from procedures for similar aminopyridine nitrations.[1]
Materials:
-
2-Amino-4-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Crushed Ice
-
Ammonia solution (or other base) for neutralization
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-Amino-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Once the addition is complete, add concentrated nitric acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.
-
After the addition of nitric acid, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 ethyl acetate:triethylamine solvent system).[2]
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of an ammonia solution until the product precipitates. The optimal pH for precipitation should be determined empirically, but a pH of ~7 is a good starting point.[2][3]
-
Collect the solid precipitate by filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of similar nitropyridine compounds. This data can be used as a reference for optimizing the synthesis of this compound.
| Starting Material | Nitrating Agent | Reaction Temperature | Reaction Time | Yield | Reference |
| 4-Aminopyridine | Fuming Nitric Acid / Conc. H₂SO₄ | 0-10°C, then 90°C | 5h at 0-10°C, 3h at 90°C | 70% | [2] |
| 2-Amino-4-methylpyridine | Conc. Nitric Acid / Conc. H₂SO₄ (1:1) | Cooled to 278 K (5°C) | Overnight, then 3h at RT | Not specified | [1] |
| 2-Chloro-4-aminopyridine | 65% Nitric Acid / Conc. H₂SO₄ | 0°C, then 15-20°C | 2h at 15-20°C | 75-85% (3-nitro isomer) | [4] |
| 2-Amino-5-bromopyridine | 95% Nitric Acid / Conc. H₂SO₄ | 0°C, then RT, then 50-60°C | 1h at 0°C, 1h at RT, 1h at 50-60°C | 62-67% | [5] |
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low yield issues during the synthesis.
References
- 1. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-up Synthesis of 4-Amino-2-methyl-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Amino-2-methyl-3-nitropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, particularly focusing on the nitration of 2-Amino-4-methyl picoline.
Question: Low Yield of the Desired this compound Isomer
Possible Causes:
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Non-selective Nitration: The primary challenge in this synthesis is the formation of the undesired 4-amino-2-methyl-5-nitropyridine isomer.[1][2] The nitration of 2-amino-4-picoline is prone to yielding a mixture of 3-nitro and 5-nitro isomers.[1][2]
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Suboptimal Reaction Temperature: Temperature control is critical. Deviations from the optimal temperature range can favor the formation of the 5-nitro isomer or lead to the formation of other byproducts.
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Incorrect Nitrating Agent Concentration: The ratio and concentration of the mixed acids (concentrated sulfuric acid and nitric acid) are crucial for regioselectivity.
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Incomplete Reaction: Insufficient reaction time can lead to a lower conversion of the starting material.
Suggested Solutions:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range, often between 0-10°C, during the addition of the nitrating agent.[3]
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Controlled Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of 2-amino-4-methylpyridine in concentrated sulfuric acid to manage the exothermic reaction and maintain the desired temperature.[3]
-
Optimize Mixed Acid Ratio: Carefully control the molar ratio of nitric acid to the starting material. The literature suggests various ratios, and optimization may be necessary for your specific scale.
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and ensure it goes to completion.
Question: Difficulty in Separating 3-nitro and 5-nitro Isomers
Possible Cause:
-
Similar Physicochemical Properties: The 3-nitro and 5-nitro isomers often have very similar solubility profiles, making separation by simple crystallization challenging.
Suggested Solutions:
-
Fractional Crystallization: This technique can be effective but may require careful selection of solvents and multiple recrystallization steps to achieve high purity of the desired 3-nitro isomer. A common approach involves using a mixture of ethyl acetate and petroleum ether.
-
Chromatographic Purification: For smaller scales or when very high purity is required, column chromatography can be employed. However, this method is often less practical and more expensive for large-scale production.
-
Recrystallization: Recrystallization from a suitable solvent, such as 95% ethanol, can be used to purify the product.
Question: Runaway Reaction or Exothermic Event
Possible Cause:
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Poor Heat Management: The nitration reaction is highly exothermic.[1][2] Inadequate cooling or too rapid addition of the nitrating agent on a large scale can lead to a rapid temperature increase and a potential runaway reaction.
Suggested Solutions:
-
Efficient Cooling System: Ensure the reactor is equipped with a robust cooling system capable of dissipating the heat generated during the reaction.
-
Slow and Controlled Addition: Add the nitrating agent at a slow, controlled rate to manage the rate of heat generation.
-
Dilution: Using a sufficient amount of sulfuric acid as a solvent helps to absorb the heat generated.
-
Emergency Preparedness: Have an emergency plan in place, including quenching procedures, in case of a thermal runaway.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and readily available starting material is 2-amino-4-picoline (also known as 2-amino-4-methylpyridine).[1][2]
Q2: What are the typical yields for the nitration of 2-amino-4-picoline to produce this compound?
A2: The yields can vary significantly depending on the reaction conditions and the efficiency of the isomer separation. Reported yields for the desired 3-nitro isomer can range from 22-24% up to 75-85% after purification.[4][5]
Q3: What are the key safety precautions to consider during the scale-up of this synthesis?
A3: The nitration reaction is hazardous due to its exothermic nature and the use of strong, corrosive acids.[1][2] Key safety precautions include:
-
Using appropriate personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and a lab coat.
-
Ensuring adequate ventilation to avoid inhaling acid fumes.
-
Implementing robust temperature control and monitoring.
-
Having a clear plan for quenching the reaction in case of an emergency.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using various analytical techniques, including:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
NMR (Nuclear Magnetic Resonance): 1H and 13C NMR spectroscopy to confirm the structure and isomeric purity.
-
IR (Infrared) Spectroscopy: To identify the characteristic functional groups.
-
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chromatography (HPLC, GC): To assess purity and quantify any isomeric impurities.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Nitration of 2-Amino-4-picoline
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 2-amino-4-picoline | 2-chloro-4-aminopyridine |
| Nitrating Agent | Concentrated HNO3 in concentrated H2SO4 | 65% HNO3 in concentrated H2SO4 |
| Reaction Temperature | 0-10°C during addition, then heated to 95°C | 15-20°C, then 80-100°C |
| Reaction Time | Not specified | 2 hours at 15-20°C, then 3 hours at 80-100°C |
| Work-up | Poured into ice water, neutralized with ammonia | Poured into ice water, pH adjusted with NH3 |
| Yield of 3-nitro isomer | Not specified | 75-85% after recrystallization |
| Purity of 3-nitro isomer | Not specified | 95-99% |
| Reference | [6] | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 2-Amino-4-methylpyridine
This protocol is a generalized procedure based on literature reports and should be optimized for specific laboratory conditions and scale.
Materials:
-
2-Amino-4-picoline
-
Concentrated Sulfuric Acid (H2SO4)
-
Concentrated Nitric Acid (HNO3)
-
Ice
-
Ammonia solution
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Preparation of the Reaction Mixture: In a reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2-amino-4-picoline to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.
-
Nitration: Cool the mixture to 0-5°C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise through the dropping funnel, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10°C for a specified period (e.g., 2-4 hours), monitoring the reaction progress by TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated ammonia solution while keeping the temperature low with an ice bath. The product will precipitate out.
-
Isolation: Filter the precipitated solid and wash it thoroughly with cold water.
-
Purification: Dry the crude product. The desired this compound can be purified by fractional crystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to separate it from the 5-nitro isomer.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scale-up synthesis issues.
References
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
stability of 4-Amino-2-methyl-3-nitropyridine under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 4-Amino-2-methyl-3-nitropyridine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
This compound is generally stable under recommended storage conditions, which typically involve storage at ambient temperature in a well-ventilated place, away from heat sources and light. However, it is important to note that aminopyridine derivatives can be sensitive to strong acids, bases, and oxidizing agents.
Q2: How stable is this compound under acidic conditions?
Q3: What are the likely degradation products of this compound in an acidic medium?
The primary degradation pathway under acidic conditions is likely hydrolysis. Although a specific pathway for this molecule is not detailed in the search results, hydrolysis of the amino group could potentially occur, leading to the formation of a hydroxyl-substituted pyridine, 4-Hydroxy-2-methyl-3-nitropyridine. This is a common degradation pathway for amino-substituted heterocyclic compounds.
Q4: How does this compound behave under basic conditions?
Exposure to strong basic conditions (e.g., 0.1 M NaOH), particularly at elevated temperatures, is a standard method for inducing forced degradation and is expected to affect the stability of the compound.[1] The nitro group, being strongly electron-withdrawing, can make protons on the adjacent methyl group more acidic and susceptible to base-catalyzed reactions. Furthermore, the amino group's reactivity can also be altered.
Q5: What potential degradation products can be expected under basic conditions?
While specific degradation products for this compound under basic hydrolysis are not explicitly identified in the search results, potential reactions could involve the amino or nitro groups. For some pyridine derivatives, degradation can lead to ring-opening or substitution reactions. Without specific experimental data, identifying exact products is speculative, but any stability-indicating method should be developed to separate the parent compound from potential degradants formed under these conditions.
Troubleshooting Guide
Q1: My HPLC analysis shows several new, unexpected peaks after treating this compound with acid or base. What are they?
Unexpected peaks in your chromatogram are likely degradation products. Forced degradation studies are designed to intentionally generate these products to ensure your analytical method can adequately separate them from the active pharmaceutical ingredient (API).[1][3]
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Under Acidic Stress: These peaks could correspond to hydrolysis products, such as 4-Hydroxy-2-methyl-3-nitropyridine.
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Under Basic Stress: Degradation under basic conditions can be complex. The new peaks could represent various molecular rearrangements or substitution products. To identify these, further analytical characterization using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
Q2: The compound changed color after being dissolved in a basic solution. Is this normal?
A color change often indicates a chemical transformation. Nitropyridine compounds, in particular, can form colored species in basic solutions due to the formation of resonance-stabilized anions or other chromophoric structures. This visual cue strongly suggests that degradation has occurred, and the material should be analyzed to identify the new species formed.
Q3: My reaction yield is significantly lower than expected when using this compound in a strongly acidic or basic medium. What could be the cause?
Low reaction yield is a common consequence of reactant degradation. If your synthetic protocol involves harsh pH conditions, a portion of the starting material, this compound, may be degrading into inactive side products.
-
Troubleshooting Steps:
-
Analyze the stability of the starting material under your specific reaction conditions (solvent, temperature, pH) in a separate control experiment.
-
Consider if a milder pH or a protective group strategy for the amino function is feasible for your synthesis.
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Use a stability-indicating HPLC method to quantify the amount of starting material lost to degradation during the reaction.
-
Summary of Forced Degradation Conditions
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4] The table below outlines typical stress conditions used in such studies, which would be applicable for evaluating this compound.
| Degradation Type | Experimental Conditions | Storage Temperature | Sampling Time |
| Acid Hydrolysis | 0.1 M HCl | 40 °C, 60 °C | 1, 3, 5 days |
| Base Hydrolysis | 0.1 M NaOH | 40 °C, 60 °C | 1, 3, 5 days |
| Neutral Hydrolysis | Water | 40 °C, 60 °C | 1, 3, 5 days |
| Oxidation | 3% H₂O₂ | 25 °C, 60 °C | 1, 3, 5 days |
| Photolytic | 1x or 3x ICH Light Exposure | Not Applicable | 1, 3, 5 days |
| Thermal | Heat Chamber (Dry) | 60 °C, 80 °C | 1, 3, 5 days |
Table adapted from typical forced degradation study conditions.[1]
Experimental Protocols
Protocol: Forced Hydrolysis Study of this compound
This protocol describes a general procedure for investigating the stability of this compound under acidic and basic conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Volumetric flasks, pipettes, and vials
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Sample Preparation:
-
Acid Hydrolysis:
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Dilute to the final volume with the solvent mixture. The final drug concentration should be suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Base Hydrolysis:
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Dilute to the final volume with the solvent mixture.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent mixture without adding acid or base.
4. Stress Conditions:
-
Incubate the prepared acidic, basic, and control solutions at one or more temperatures (e.g., 60 °C).
-
Protect samples from light to prevent photolytic degradation.
-
Collect aliquots at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).
5. Sample Analysis:
-
At each time point, withdraw an aliquot from each solution.
-
For the acid- and base-stressed samples, neutralize the solution by adding an equimolar amount of base or acid, respectively, to prevent further degradation before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
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Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample at the initial time point.
Visualizations
Caption: Experimental workflow for a forced hydrolysis stability study.
Caption: Potential degradation pathways for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial transformation of 2-amino-4-methyl-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharminternational.com [biopharminternational.com]
Technical Support Center: Managing Impurities in 4-Amino-2-methyl-3-nitropyridine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis of 4-Amino-2-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurities are typically positional isomers formed during the nitration of the 2-methyl-4-aminopyridine precursor. The primary isomer impurity is 4-Amino-2-methyl-5-nitropyridine. Other potential impurities include unreacted starting materials and byproducts from over-nitration, such as dinitro derivatives, although these are generally formed in smaller quantities under optimized conditions.
Q2: How are these isomeric impurities formed?
A2: The formation of isomeric impurities is a direct consequence of the electrophilic aromatic substitution (nitration) mechanism on the pyridine ring. The amino and methyl groups are activating and ortho-, para-directing. In the case of 2-methyl-4-aminopyridine, the incoming nitro group can attack the 3-position or the 5-position, leading to the desired product and its isomer, respectively. The ratio of these isomers is influenced by both steric and electronic factors.
Q3: What analytical methods are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive analysis of this compound and its impurities.
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High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis due to its high resolution and sensitivity in separating closely related isomers. A reversed-phase C18 column with a buffered mobile phase is a good starting point.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique for monitoring the progress of the reaction and for preliminary purity assessment.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation of the final product and impurities. The chemical shifts of the aromatic protons will differ between the 3-nitro and 5-nitro isomers, allowing for their identification and relative quantification.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and its impurities.
Q4: What are the general strategies for minimizing the formation of the 4-Amino-2-methyl-5-nitropyridine isomer?
A4: Controlling the reaction conditions is crucial for maximizing the yield of the desired 3-nitro isomer. Key parameters to optimize include:
-
Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product and can influence the isomer ratio.
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Rate of Nitrating Agent Addition: Slow, controlled addition of the nitrating agent (e.g., a mixture of nitric and sulfuric acid) helps to maintain a consistent reaction temperature and minimize localized areas of high concentration, which can lead to side reactions.
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Concentration of Acids: The ratio of nitric acid to sulfuric acid can affect the concentration of the nitronium ion (NO₂⁺), the active electrophile, and thus influence the reaction rate and selectivity.
Q5: What are the most effective methods for purifying crude this compound?
A5: The choice of purification method depends on the scale of the synthesis and the level of purity required.
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Recrystallization: This is a common and effective technique for purifying the final product. The selection of an appropriate solvent or solvent system is critical. Ethanol, ethyl acetate, or mixtures with non-polar solvents like hexanes are often good starting points.
-
Column Chromatography: For high-purity requirements or when recrystallization is ineffective at separating isomers, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during work-up or purification. | - Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature; lower temperatures may require longer reaction times. - Ensure proper pH adjustment during work-up to precipitate the product fully. - Minimize transfers and use appropriate filtration techniques to reduce mechanical losses. |
| High Levels of 4-Amino-2-methyl-5-nitropyridine Isomer | - High reaction temperature. - Rapid addition of nitrating agent. - Incorrect acid concentrations. | - Maintain a low and consistent reaction temperature (e.g., 0-10 °C). - Add the nitrating agent dropwise with vigorous stirring. - Experiment with different ratios of nitric acid to sulfuric acid. |
| Presence of Dinitro Compounds | - Excess of nitrating agent. - High reaction temperature. | - Use a stoichiometric or slight excess of the nitrating agent. - Maintain a low reaction temperature. |
| Difficulty in Separating Isomers by Recrystallization | - Isomers have similar solubility in the chosen solvent. - Co-crystallization of isomers. | - Screen a variety of solvents and solvent mixtures. A two-solvent system (one in which the compound is soluble and one in which it is sparingly soluble) can be effective. - Consider a multi-step recrystallization process. - If recrystallization fails, use column chromatography. |
| Oily Product Instead of Solid | - Presence of significant impurities. - Residual solvent. | - Purify the crude product using column chromatography before attempting recrystallization. - Ensure the product is thoroughly dried under vacuum. |
Data Presentation
Table 1: Influence of Reaction Parameters on Impurity Profile (Qualitative)
| Parameter | Effect on 5-Nitro Isomer Formation | Effect on Dinitro Compound Formation | General Recommendation |
| Temperature | Higher temperatures can increase the formation of the 5-nitro isomer. | Higher temperatures significantly increase the risk of over-nitration. | Maintain low and controlled temperatures (e.g., 0-10 °C). |
| Reaction Time | Prolonged reaction times at elevated temperatures can alter the isomer ratio. | Longer reaction times, especially with excess nitrating agent, can lead to dinitro compounds. | Monitor reaction progress by TLC and quench once the starting material is consumed. |
| Nitrating Agent Concentration | A higher concentration of the nitronium ion may lead to less selective nitration. | A large excess of the nitrating agent is a primary cause of dinitro impurity formation. | Use a controlled stoichiometry of the nitrating agent. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-methyl-4-aminopyridine (1 equivalent).
-
Dissolution: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid (4-5 volumes) while maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 volume) and cool it to 0 °C. Add this mixture dropwise to the solution of 2-methyl-4-aminopyridine in sulfuric acid over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of 7-8, keeping the temperature below 20 °C.
-
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Drying: Dry the crude product under vacuum.
Protocol 2: HPLC Analysis of Crude this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude product in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a solvent that dissolves the compound when hot but gives poor solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Formation of the desired product and its primary isomer impurity.
Technical Support Center: Synthesis of 4-Amino-2-methyl-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4-Amino-2-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
1. Why is the yield of this compound low when starting from 2-Amino-4-methylpyridine?
Direct nitration of 2-Amino-4-methylpyridine typically results in a low yield of the desired this compound due to poor regioselectivity. The amino group at the 2-position and the methyl group at the 4-position direct the incoming nitro group to both the 3- and 5-positions, leading to the formation of a mixture of isomers. The 5-nitro isomer is often the major product, making the isolation of the desired 3-nitro isomer challenging and reducing its yield. Alternative multi-step synthetic routes are often necessary to achieve a higher yield of the specific 3-nitro isomer.
2. What are the common side products in the synthesis of this compound?
The most common side product during the nitration of 2-Amino-4-methylpyridine is the constitutional isomer, 4-Amino-2-methyl-5-nitropyridine. The formation of this isomer is a significant challenge in achieving a high yield of the desired 3-nitro product. Careful control of reaction conditions and purification methods are essential to separate these isomers effectively.
3. How can I improve the regioselectivity of the nitration reaction to favor the 3-nitro isomer?
Achieving high regioselectivity for the 3-position during the nitration of a 2-amino-4-methyl-substituted pyridine ring is inherently difficult. While direct nitration is often non-selective, alternative strategies can provide better control. One approach involves a multi-step synthesis where the directing properties of the substituents are altered or a different starting material is used.
For instance, a synthetic pathway starting from 2-chloro-4-aminopyridine has been shown to yield the 3-nitro isomer in high proportions after nitration and subsequent separation.[1] This suggests that modifying the electronic properties of the pyridine ring can influence the position of nitration.
4. Are there alternative synthetic routes to obtain this compound with a higher yield?
Yes, multi-step synthetic pathways can provide a higher overall yield of this compound by avoiding the problematic direct nitration of 2-Amino-4-methylpyridine. A potential strategy involves starting with a different substituted pyridine and introducing the required functional groups in a controlled manner.
One documented approach to a related compound, 4-methyl-3-nitropyridine, starts with 2-amino-4-methylpyridine and proceeds through a series of transformations to achieve the desired product with a good overall yield.[2] This general strategy can be adapted for the synthesis of the target molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of the desired 3-nitro isomer | Poor regioselectivity during nitration, leading to a mixture of 3-nitro and 5-nitro isomers. | Consider a multi-step synthetic route that offers better regiocontrol. An example is to start from a different precursor where the directing effects of the substituents favor 3-nitration. |
| Difficult separation of 3-nitro and 5-nitro isomers | Similar physical properties of the isomers. | Recrystallization is a common method for purification. A patent for a similar compound, 4-amino-2-chloro-3-nitropyridine, details a successful separation from the 5-nitro isomer via recrystallization.[1] |
| Incomplete reaction | Reaction time or temperature may be insufficient. | Monitor the reaction progress using thin-layer chromatography (TLC). In a similar synthesis of 4-amino-3-nitropyridine, the reaction was stirred for an extended period and heated to ensure completion.[3] |
| Formation of unexpected byproducts | Reaction conditions are too harsh, leading to degradation or side reactions. | Carefully control the temperature during the addition of nitrating agents. Many nitration procedures are performed at low temperatures (0-10 °C) to minimize side reactions.[3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine
This protocol for a related compound demonstrates a general procedure for the nitration of an aminopyridine.[3]
-
Dissolve pyridin-4-amine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) under ice-bath conditions (0-10 °C).
-
Slowly add fuming nitric acid (2.5 mL) dropwise while maintaining the temperature between 0-10 °C.
-
Continue stirring the reaction mixture at 0-10 °C for 5 hours after the addition is complete.
-
Allow the reaction mixture to warm to room temperature and then heat at 90 °C for 3 hours.
-
After cooling, continue stirring the mixture at room temperature overnight.
-
Slowly pour the reaction mixture into ice water.
-
Adjust the pH to 7 with ammonia.
-
Collect the resulting precipitate by filtration and dry it under reduced pressure to yield 4-amino-3-nitropyridine.
Reported Yield: 70%[3]
Protocol 2: Multi-step Synthesis of 4-Methyl-3-nitropyridine from 2-Amino-4-methylpyridine
This protocol outlines a pathway to a key precursor of the target molecule, highlighting a strategy to overcome isomer formation.[2]
-
Nitration: Add 2-amino-4-methylpyridine to concentrated sulfuric acid, then add concentrated nitric acid below 10 °C. After the initial reaction, heat the mixture to 95 °C for 2 hours. Cool the mixture, pour it into ice water, and neutralize with ammonia to precipitate a mixture of 2-Amino-4-methyl-3-nitropyridine and 2-Amino-4-methyl-5-nitropyridine.
-
Hydroxylation: Treat the mixture of nitro-isomers with an aqueous solution of NaNO2 in the presence of sulfuric acid at a temperature below 10 °C to convert the amino groups to hydroxyl groups.
-
Chlorination: React the resulting hydroxylated nitro-pyridines with POCl3 and PCl5 via a back-reaction for 6 hours.
-
Dechlorination: The final step involves removing the chloro group using activated copper powder in the presence of benzoic acid to yield 4-methyl-3-nitropyridine.
Reported Overall Yield: 60%[2]
Quantitative Data Summary
| Starting Material | Product | Key Reagents | Yield | Reference |
| 4-Aminopyridine | 4-Amino-3-nitropyridine | Conc. H₂SO₄, Fuming HNO₃ | 70% | [3] |
| 4-Ethoxy-3-nitropyridine | 3-Nitro-4-aminopyridine | Ammonium acetate, Triethylamine | 75% | [3] |
| 2-Amino-4-methylpyridine | 4-Methyl-3-nitropyridine | Multi-step synthesis | 60% (overall) | [2] |
| 2-Chloro-4-aminopyridine | 4-Amino-2-chloro-3-nitropyridine | 65% HNO₃, Conc. H₂SO₄ | 75-85% | [1] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
A flowchart to guide troubleshooting efforts for low yield.
Proposed Multi-Step Synthetic Pathway
References
Technical Support Center: 4-Amino-2-methyl-3-nitropyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-2-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key challenges?
The most common method for synthesizing derivatives like this compound is the electrophilic nitration of the corresponding aminopyridine (e.g., 2-amino-4-methylpyridine).[1] The primary challenges associated with this synthesis are controlling the regioselectivity of the nitration and achieving a high yield of the desired isomer.[1] The amino group directs the incoming nitro group, but mixtures of isomers, such as the 3-nitro and 5-nitro products, are often formed.[1] Temperature control is a critical factor, as it can influence the ratio of kinetic versus thermodynamic products.[2]
Q2: My nitration reaction is resulting in a low yield of the desired this compound. What are the potential causes?
Low yields can stem from several factors:
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Over-oxidation: The reaction conditions may be too harsh, leading to the formation of undesired byproducts.[3]
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Suboptimal Temperature: Temperature plays a crucial role in the nitration of aminopyridines. Temperatures below 40°C may favor the formation of a nitramine intermediate, which then rearranges to the nitro-isomers.[2] It is essential to maintain the recommended temperature range for the specific protocol.
-
Impure Starting Materials: The purity of the starting 2-amino-4-methylpyridine is important. Impurities can lead to side reactions and lower the yield of the desired product.
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Inadequate Mixing: Poor mixing of the reactants can lead to localized overheating and side reactions.
Q3: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity and separate the desired 3-nitro isomer?
The formation of isomers is a common issue in the nitration of aminopyridines.[1] The 3-nitro and 5-nitro isomers are frequently formed. Several strategies can be employed:
-
Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the nitrating agent can influence the isomer ratio.[1]
-
Alternative Routes: In some cases, multi-step synthetic routes may be necessary to achieve higher regioselectivity.[1]
-
Purification: The separation of isomers is often achieved through purification techniques such as:
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Recrystallization: This method can be effective in separating isomers with different solubilities. For example, in a similar synthesis of 4-amino-2-chloro-3-nitropyridine, recrystallization from a mixture of ethyl acetate and petroleum ether was used to separate the 3-nitro and 5-nitro isomers.[4]
-
Steam Distillation: The 3-nitro isomer of 2-aminopyridine can be separated by steam distillation due to the formation of an intramolecular hydrogen bond, which makes it more volatile than the 5-nitro isomer.[2] This principle may be applicable to substituted aminonitropyridines as well.
-
Column Chromatography: While less ideal for large-scale production, column chromatography can be an effective method for separating isomers in a laboratory setting.
-
Q4: The reaction mixture turns dark, and I am isolating a tar-like substance. What is happening?
A dark, tarry reaction mixture often indicates decomposition of the starting material or the product.[3] This can be caused by:
-
Excessive Temperature: Nitration reactions are exothermic. Poor temperature control can lead to runaway reactions and decomposition.[5]
-
Incorrect Stoichiometry: Using an excess of the nitrating agent can lead to over-oxidation and the formation of undesired byproducts.[3]
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze decomposition reactions.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Over-oxidation of the starting material.[3] 2. Suboptimal reaction temperature.[2] 3. Incomplete reaction. 4. Impure starting materials. | 1. Carefully control the stoichiometry of the nitrating agent. 2. Maintain the reaction temperature within the recommended range. For aminopyridine nitrations, temperatures around 40-50°C are often used for the rearrangement of the nitramine intermediate.[2] 3. Increase the reaction time or slightly increase the temperature, while monitoring for decomposition. 4. Ensure the purity of the starting 2-amino-4-methylpyridine. |
| Formation of Multiple Isomers (e.g., 5-nitro isomer) | 1. Lack of regioselectivity in the nitration reaction.[1] 2. Reaction temperature favoring the formation of the thermodynamic product.[2] | 1. Carefully control the addition of the nitrating agent and maintain a consistent temperature. 2. Experiment with different reaction temperatures to find the optimal conditions for the desired isomer. Lower temperatures may favor the kinetic product.[2] 3. Employ purification techniques such as recrystallization or column chromatography to separate the isomers.[4] |
| Dark, Tarry Reaction Mixture | 1. Decomposition of starting material or product due to excessive temperature.[5] 2. Uncontrolled side reactions.[3] 3. Product instability under reaction conditions.[3] | 1. Ensure efficient cooling and stirring to maintain a stable reaction temperature. 2. Use purified reagents and solvents. 3. Minimize the reaction time and work up the reaction mixture promptly upon completion. |
| Difficulty in Product Isolation | 1. Product is soluble in the work-up solvent. 2. Formation of emulsions during extraction. | 1. Carefully select the extraction solvent to maximize product recovery. 2. Use brine washes to break up emulsions. |
Data Presentation
Table 1: Yields of 4-Amino-2-chloro-3-nitropyridine and its Isomer from Nitration of 2-Chloro-4-aminopyridine
| Product | Yield (%) | Purity (%) |
| 4-Amino-2-chloro-3-nitropyridine | 75-85 | 95-99 |
| 4-Amino-2-chloro-5-nitropyridine (Isomer) | 15-25 | 95-99 |
Data extracted from a patent describing a similar synthesis, which highlights the common issue of isomer formation and the achievable yields after purification.[4]
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-chloro-3-nitropyridine
This protocol is adapted from a patented procedure for the nitration of a substituted aminopyridine and serves as a representative example.[4]
Materials:
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2-chloro-4-aminopyridine
-
Concentrated sulfuric acid
-
65% Nitric acid
-
Ice
-
Ammonia solution
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Ethyl acetate
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Petroleum ether
Procedure:
-
Dissolution: In a reaction vessel, dissolve 2-chloro-4-aminopyridine in concentrated sulfuric acid at 0°C.
-
Nitration: Slowly add 65% nitric acid dropwise to the solution while maintaining the temperature between 15-20°C. Stir the reaction mixture for 2 hours at this temperature.
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Quenching: After the reaction is complete, pour the mixture into ice water with stirring.
-
Neutralization: Adjust the pH of the solution to 3 with ammonia solution to precipitate the crude product.
-
Filtration: Filter the precipitated solid.
-
Purification (Recrystallization):
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Dissolve the crude solid in a minimal amount of hot ethyl acetate.
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Slowly add petroleum ether until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization of the desired 4-amino-2-chloro-3-nitropyridine.
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Filter the crystals and wash with a small amount of cold petroleum ether.
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The 5-nitro isomer will remain in the filtrate and can be isolated by evaporating the solvent and recrystallizing from 95% ethanol.[4]
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General pathway for the synthesis and purification of this compound.
References
side reactions of 4-Amino-2-methyl-3-nitropyridine with common reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available this compound?
A1: The most common impurity is the isomeric compound, 4-Amino-2-methyl-5-nitropyridine. This side product can form during the nitration of the precursor, 2-amino-4-methylpyridine (also known as 2-amino-4-picoline). The ratio of the desired 3-nitro isomer to the 5-nitro isomer is sensitive to reaction conditions.
Q2: My reduction of this compound to 2-methylpyridine-3,4-diamine is incomplete. What could be the cause?
A2: Incomplete reduction is a common issue. Several factors can contribute to this:
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Catalyst Activity: The catalyst (e.g., Pd/C, Raney Nickel) may be old or deactivated.
-
Hydrogen Pressure/Source: Insufficient hydrogen pressure in catalytic hydrogenation or a depleted hydrogen source (e.g., formic acid, hydrazine) can lead to incomplete reaction.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solvent: The choice of solvent can influence the reaction rate and efficiency.
Q3: I am observing the formation of a dark-colored, tar-like substance during my reaction. What is happening?
A3: The formation of dark, insoluble materials often indicates decomposition of the starting material or intermediates. This can be caused by:
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High Temperatures: Many nitropyridine derivatives are sensitive to heat.
-
Strongly Acidic or Basic Conditions: Prolonged exposure to harsh pH conditions can lead to degradation.
-
Oxidative Conditions: The amino group is susceptible to oxidation, which can lead to colored byproducts.
Q4: Can I perform a diazotization reaction on the 4-amino group? What are the potential side reactions?
A4: Yes, the 4-amino group can be diazotized using reagents like sodium nitrite in an acidic medium. However, a significant side reaction is the hydrolysis of the resulting diazonium salt to form the corresponding 4-hydroxy-2-methyl-3-nitropyridine.[1] The stability of the diazonium salt is highly dependent on the reaction temperature and the acidity of the medium.
Troubleshooting Guides
Problem 1: Low Yield of this compound during Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of 5-nitro isomer detected by NMR or LC-MS. | Incorrect nitration conditions (temperature, acid mixture). | Carefully control the temperature during the addition of the nitrating agent. Optimize the ratio of sulfuric acid to nitric acid. |
| Product is lost during workup. | The product has some solubility in the aqueous phase, especially under acidic conditions. | Neutralize the reaction mixture carefully and extract with an appropriate organic solvent multiple times. |
| Decomposition of the product. | Excessive heat or prolonged reaction times during nitration. | Monitor the reaction closely by TLC and avoid unnecessarily long reaction times. Use a lower reaction temperature if possible. |
Problem 2: Side Reactions during Reduction of the Nitro Group
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material after the reaction. | Incomplete reduction (see FAQ 2). | Use fresh catalyst, ensure adequate hydrogen supply, and consider increasing the reaction time or temperature moderately. |
| Formation of unidentified byproducts. | Over-reduction or side reactions with other functional groups. | Use a milder reducing agent or more selective conditions. For example, catalytic transfer hydrogenation with formic acid can be a milder alternative to high-pressure hydrogenation. |
| Dehalogenation (if a halogen is present on the ring). | Certain catalysts (e.g., Pd/C) can catalyze dehalogenation. | Use a catalyst less prone to causing dehalogenation, such as Raney Nickel, or carefully control the reaction conditions. |
Problem 3: Unexpected Side Reactions with Common Reagents
| Symptom | Possible Cause | Suggested Solution |
| Formation of a hydroxyl-substituted pyridine when using nitrous acid. | Hydrolysis of the diazonium intermediate.[1] | Perform the diazotization at a low temperature (0-5 °C) and use the diazonium salt immediately in the subsequent reaction. |
| Multiple products observed during acylation or alkylation of the 4-amino group. | Reaction at the pyridine ring nitrogen or di-acylation/alkylation. | Use a non-nucleophilic base and control the stoichiometry of the acylating/alkylating agent. Protecting the amino group may be necessary for certain transformations. |
| Displacement of the nitro group. | Reaction with strong nucleophiles. | The nitro group on the electron-deficient pyridine ring can be susceptible to nucleophilic aromatic substitution. Use milder nucleophiles or consider alternative synthetic routes if this is a problem. |
Data Presentation
Table 1: Isomer Distribution in the Nitration of a 2-Chloro-4-aminopyridine Precursor
This data is from a patent describing a similar nitration reaction and illustrates the potential for isomer formation.
| Nitrating Agent | Reaction Conditions | Yield of 3-Nitro Isomer (%) | Yield of 5-Nitro Isomer (%) | Reference |
| 65% Nitric Acid / Conc. Sulfuric Acid | 15-20°C, 2h | 75-85 | 15-25 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation for the Reduction of the Nitro Group
This protocol is a general method for the reduction of aromatic nitro groups and can be adapted for this compound.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Formic Acid (85-90%)
-
Methanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
Under an inert atmosphere, slowly add formic acid (2-3 equivalents) to the stirred suspension.
-
The reaction is often exothermic. Monitor the temperature and maintain it at a desired level (e.g., 40-50°C).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.
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Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Logical relationship showing the formation of a common side product during synthesis.
References
safe handling and storage of 4-Amino-2-methyl-3-nitropyridine
Disclaimer: The following information is compiled from data on structurally similar compounds and general laboratory practices. A specific Safety Data Sheet (SDS) for 4-Amino-2-methyl-3-nitropyridine (CAS: 27582-14-5) was not available at the time of publication. Researchers should exercise caution and consult all available safety information before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a substituted pyridine compound. Its structure consists of a pyridine ring with an amino group at position 4, a methyl group at position 2, and a nitro group at position 3. Such compounds are often used as intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1]
Q2: What are the primary hazards associated with handling this type of compound?
Based on data for structurally similar compounds like 4-Amino-3-nitropyridine and 2-Amino-4-methyl-3-nitropyridine, the primary hazards include:
-
Skin and eye irritation: Direct contact can cause irritation.[2][3][4]
-
Respiratory irritation: Inhalation of dust may irritate the respiratory system.[2][3][4]
Q3: What personal protective equipment (PPE) should I wear when working with this compound?
Appropriate PPE includes:
-
Eye protection: Safety goggles or a face shield.
-
Hand protection: Chemical-resistant gloves.
-
Body protection: A lab coat.
-
Respiratory protection: A dust mask or respirator, especially when handling the solid form to avoid inhaling dust particles.[4]
Q4: How should I store this compound?
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and sources of ignition.[2][3]
Troubleshooting Guide
This guide addresses potential issues that may arise during the synthesis or use of this compound, based on common reactions of similar compounds.
| Issue | Possible Cause | Suggested Solution |
| Low yield in nitration reaction | Incomplete reaction | Ensure the reaction goes to completion by monitoring with TLC. Reaction times and temperatures may need to be optimized. |
| Side reactions | Control the reaction temperature carefully, as nitration can be highly exothermic. The slow, dropwise addition of the nitrating agent is crucial. | |
| Product loss during workup | Adjust the pH carefully during neutralization to ensure complete precipitation of the product. Use an ice bath to minimize solubility. | |
| Product is impure | Presence of starting material | Monitor the reaction by TLC to ensure all starting material is consumed. |
| Formation of isomers | The nitration of substituted pyridines can often lead to a mixture of isomers. Purification by column chromatography or recrystallization may be necessary. | |
| Difficulty in dissolving the compound | Low solubility | Test a range of solvents to find a suitable one for your reaction or purification. Gentle heating may improve solubility, but be cautious of decomposition with heat-sensitive compounds. |
| Unexpected color change | Decomposition | Some nitro compounds can be sensitive to light, heat, or air. Store the compound properly and handle it under an inert atmosphere if necessary. |
Experimental Protocols
The following is a general protocol for the nitration of a substituted aminopyridine, which is a common method for synthesizing compounds like this compound. This is an illustrative example and must be adapted and optimized for the specific starting material and desired product.
Synthesis of a Nitrated Aminopyridine (General Procedure)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting aminopyridine in concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Nitration: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution, ensuring the temperature remains low (e.g., 0-10°C).
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, followed by stirring at room temperature or gentle heating, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium hydroxide solution) while keeping the solution cool in an ice bath until the product precipitates.
-
Isolation: Collect the solid product by filtration.
-
Purification: Wash the crude product with cold water and dry it under a vacuum. If necessary, purify the product further by recrystallization or column chromatography.
Data Presentation
Physicochemical Properties of Structurally Similar Compounds
| Property | 4-Amino-3-nitropyridine | 2-Amino-4-methyl-3-nitropyridine | 4-Amino-3-methylpyridine |
| CAS Number | 1681-37-4 | 6635-86-5 | 1990-90-5 |
| Molecular Formula | C₅H₅N₃O₂ | C₆H₇N₃O₂ | C₆H₈N₂ |
| Molecular Weight | 139.11 g/mol | 153.14 g/mol | 108.14 g/mol |
| Appearance | Yellow solid | Yellow powder/crystals | Brown colored powder |
| Melting Point | 203-207 °C | 136-140 °C | 102-106 °C |
Visualizations
References
Validation & Comparative
Comparative Analysis of 4-Amino-2-methyl-3-nitropyridine and Its Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 4-Amino-2-methyl-3-nitropyridine and its structural isomers. Aimed at researchers, scientists, and professionals in drug development, this document collates available data on the physicochemical properties, synthesis, and biological activities of these compounds to facilitate further research and application.
Introduction
Substituted nitropyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer and anti-inflammatory agents.[1] The specific substitution pattern of functional groups—such as amino, methyl, and nitro groups—on the pyridine ring can drastically influence the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on this compound and its key isomers, providing a comparative overview to aid in the selection and development of compounds for further investigation.
Physicochemical Properties
The relative positions of the amino, methyl, and nitro groups on the pyridine ring significantly impact the physicochemical properties of the isomers. These properties, in turn, influence their solubility, membrane permeability, and pharmacokinetic profiles. The following table summarizes the available data for this compound and several of its isomers.
| Property | This compound | 2-Amino-4-methyl-3-nitropyridine | 2-Amino-4-methyl-5-nitropyridine | 4-Amino-3-nitropyridine |
| Molecular Formula | C₆H₇N₃O₂ | C₆H₇N₃O₂ | C₆H₇N₃O₂ | C₅H₅N₃O₂ |
| Molecular Weight | 153.14 g/mol | 153.14 g/mol [2] | 153.14 g/mol | 139.11 g/mol [3] |
| CAS Number | Not readily available | 6635-86-5[2] | 21901-40-6 | 1681-37-4[3] |
| Melting Point | Not readily available | 136-140 °C[2] | Not readily available | 203-207 °C[3] |
| Appearance | Not readily available | Yellow needles[1] | Not readily available | Yellow solid[4] |
Synthesis and Isomeric Separation
The synthesis of aminomethylnitropyridines often involves the nitration of the corresponding aminomethylpyridine precursor. A common challenge with this approach is the formation of a mixture of nitro-isomers, necessitating careful control of reaction conditions and subsequent purification steps to isolate the desired compound.
General Synthetic Approach: Electrophilic Nitration
A prevalent method for the synthesis of these compounds is the electrophilic nitration of a substituted aminopyridine using a mixture of concentrated nitric and sulfuric acids. The directing effects of the amino and methyl groups on the pyridine ring influence the position of the incoming nitro group. For instance, the nitration of 2-amino-4-picoline (2-amino-4-methylpyridine) can yield a mixture of 3-nitro and 5-nitro isomers.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-3-nitropyridine
The following protocol is a representative example for the synthesis of an aminomethylnitropyridine isomer.
Materials:
-
2-Amino-4-picoline (2-amino-4-methylpyridine)
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Steam distillation apparatus
Procedure:
-
Dissolve 2-Amino-4-picoline (0.01 mol) in a 1:1 mixture of concentrated nitric and sulfuric acid (10 ml) at 278 K (5 °C).[1]
-
Allow the mixture to stand overnight.[1]
-
Add an additional 5 ml of concentrated sulfuric acid and stir at room temperature for 3 hours.[1]
-
Pour the reaction mixture over 250 g of crushed ice.[1]
-
Collect the resulting precipitate by filtration.[1]
-
Purify the product by steam distillation. The title compound crystallizes as yellow needles upon cooling the distillate.[1]
Comparative Biological Activity
While the biological activities of many nitropyridine derivatives have been explored, direct comparative studies of this compound and its isomers are limited. However, the existing literature suggests potential anticancer and enzyme inhibitory activities for this class of compounds.
Anticancer Potential
Nitropyridine scaffolds are present in a variety of compounds with demonstrated anticancer activity. Some 3-nitropyridine analogues have been identified as microtubule-targeting agents, inducing cell cycle arrest in the G2-M phase.[5] It is plausible that this compound and its isomers could exhibit similar mechanisms of action.
Enzyme Inhibition
Substituted aminopyridines have been investigated as inhibitors of various enzymes. For example, a series of 2-amino-4-methylpyridine analogues have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[4] While the nitro-substituted isomers were not the primary focus of that study, it highlights a potential avenue for the biological activity of these compounds. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of an enzyme inhibitor.[6]
The following diagram illustrates a general workflow for screening the biological activity of these compounds.
Potential Signaling Pathways
While specific signaling pathways for this compound and its isomers have not been elucidated, based on the activities of related compounds, several potential targets can be hypothesized. As microtubule-targeting agents, they could disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.[5] Alternatively, as potential kinase inhibitors, they could interfere with signaling cascades crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[7]
The following diagram illustrates a hypothetical mechanism of action involving the inhibition of a key signaling pathway.
Conclusion and Future Directions
This guide consolidates the currently available information on this compound and its isomers. While there are significant gaps in the literature, particularly concerning a direct comparative analysis of their biological activities, the existing data suggests that these compounds are promising scaffolds for further investigation in drug discovery.
Future research should focus on:
-
Systematic synthesis and characterization of a broader range of isomers.
-
Direct, head-to-head comparative studies of their biological activities, including cytotoxicity against a panel of cancer cell lines and inhibition of key enzymatic targets.
-
Elucidation of the specific molecular mechanisms of action and the signaling pathways involved.
Such studies will be crucial for unlocking the full therapeutic potential of this versatile class of compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-3-nitropyridine 97 1681-37-4 [sigmaaldrich.com]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactivity of 4-Amino-2-methyl-3-nitropyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel heterocyclic compounds as therapeutic agents is a cornerstone of modern drug discovery. Among these, pyridine-based molecules have demonstrated a wide spectrum of biological activities. This guide focuses on the derivatives of 4-Amino-2-methyl-3-nitropyridine, a scaffold with potential for diverse pharmacological applications. While comprehensive studies on a series of derivatives stemming directly from this parent compound are limited in publicly accessible literature, this guide provides a comparative analysis by examining closely related structures and discussing the potential biological activities based on available data for analogous compounds.
Comparative Analysis of Biological Activity
The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. To illustrate this, we present data on a series of 2-amino-4-methylpyridine analogues, which are structural isomers of the titular compound, evaluated for their inhibitory activity against inducible nitric oxide synthase (iNOS). The substitution at the 6-position of the pyridine ring significantly influences the inhibitory potency.
Table 1: Inhibitory Activity (IC50) of 6-Substituted 2-Amino-4-methylpyridine Analogues against Nitric Oxide Synthase (NOS) Isoforms
| Compound ID | 6-Substituent | iNOS IC50 (nM ± SD) | eNOS IC50 (nM ± SD) | nNOS IC50 (nM ± SD) |
| 2 | -CH(CH₃)₂ | 193 ± 38 | Not Determined | Not Determined |
| 9 | -CH₂CHFCH₃ | 220 ± 25 | 1500 ± 300 | 490 ± 80 |
| 11 | -CH=CH₂ | 282 ± 49 | Not Determined | Not Determined |
| 16 | -C(OH)(CH₃)₂ | 1776 ± 395 | Not Determined | Not Determined |
| 18 | -CH₂CH₂CH₂F | 57.6 ± 5.3 | 1428 ± 158 | 514 ± 83 |
| 20 | -CH₂CH₂CH₂CH₂F | 170 ± 26 | Not Determined | Not Determined |
| 24 | -C(CH₃)=CH₂ | 685 ± 127 | Not Determined | Not Determined |
| 30 | -CH₂CH₂OCH₃ | 731 ± 87 | Not Determined | Not Determined |
Data sourced from a study on 2-amino-4-methylpyridine analogues as iNOS inhibitors.[1]
This data highlights that even subtle changes to a substituent can dramatically alter biological activity. For instance, the introduction of a terminal fluorine in the propyl side chain (compound 18 ) resulted in the most potent iNOS inhibition.[1] This underscores the importance of systematic structural modifications in optimizing the pharmacological profile of a lead compound.
While direct data on this compound derivatives is scarce, the broader class of nitropyridines has been explored for various therapeutic applications, including anticancer and antimicrobial activities. For example, derivatives of nitropyridines have been investigated as inhibitors of DNA-dependent protein kinase (DNA-PK) and have shown antibacterial and antifungal properties.[2] Furthermore, the "4-methyl-3-nitro" moiety has been incorporated into other heterocyclic systems, such as 4-aminoantipyrine, leading to derivatives with notable cytotoxic activity against human cervical cancer cell lines.[3]
Experimental Protocols
To provide a practical context for the evaluation of such compounds, the following is a detailed methodology for an in vitro enzyme assay to determine the inhibitory potency against iNOS, as adapted from studies on 2-amino-4-methylpyridine analogues.[1]
In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
Objective: To determine the IC50 values of test compounds against recombinant human iNOS.
Materials:
-
Recombinant human iNOS enzyme
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (cofactor)
-
Calmodulin
-
Calcium chloride (CaCl₂)
-
HEPES buffer
-
Griess Reagent (for nitrite determination)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing HEPES buffer, L-arginine, NADPH, BH4, calmodulin, and CaCl₂.
-
Enzyme and Inhibitor Incubation: The test compounds at various concentrations are pre-incubated with the iNOS enzyme in the reaction mixture for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, L-arginine.
-
Reaction Incubation: The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at 37°C.
-
Termination of Reaction: The reaction is terminated, typically by the addition of a stop solution or by heat inactivation.
-
Measurement of Nitrite Production: The amount of nitric oxide (NO) produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess assay. This involves adding the Griess reagent to the reaction mixture and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Methodologies and Concepts
To further clarify the experimental process and the underlying principles of structure-activity relationship studies, the following diagrams are provided.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 3. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of 4-Amino-2-methyl-3-nitropyridine
This guide provides a detailed comparison of two common analytical techniques for the quantitative analysis of 4-Amino-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The comparison focuses on a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more advanced Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS/MS) method. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical method for their specific needs.
Methodology Comparison
A summary of the validation parameters for the two analytical methods is presented below. These parameters are critical for assessing the performance and suitability of a method for its intended purpose, such as quality control, stability testing, or impurity profiling.
Table 1: Comparison of Validation Parameters for HPLC-UV and UPLC-MS/MS Methods
| Validation Parameter | Method A: HPLC-UV | Method B: UPLC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (Repeatability, %RSD) | < 2.0% | < 1.5% |
| Precision (Intermediate, %RSD) | < 2.5% | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL | 0.06 ng/mL |
| Specificity | Selective for the analyte in the presence of known impurities. | Highly selective and specific due to mass detection. |
Experimental Protocols
Detailed experimental protocols for both analytical methods are provided below.
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M Acetic Buffer (pH 5.9) and Acetonitrile (80:20, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Mobile Phase).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (1 - 100 µg/mL).
-
Sample Solution: Prepare the sample to a target concentration of 50 µg/mL in the diluent.
3. Validation Procedure:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
Specificity: Analyze a placebo, a standard solution, and a sample solution to demonstrate that there is no interference from excipients or degradation products at the retention time of the analyte.
-
LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method B: Ultra-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS/MS)
This method is ideal for applications requiring high sensitivity and specificity, such as the detection of trace-level impurities or for bioanalytical studies.
1. UPLC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Gradient Program: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 2 µL
2. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 154.1 -> 137.1
-
Qualifier: m/z 154.1 -> 109.1
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of diluent (50:50 Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (0.1 - 100 ng/mL).
-
Sample Solution: Prepare the sample to a target concentration within the linear range using the diluent.
4. Validation Procedure:
-
The validation procedure follows the same principles as for the HPLC-UV method but with concentration levels appropriate for the higher sensitivity of the UPLC-MS/MS technique.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.
Caption: General workflow for analytical method validation.
Sample Analysis Workflow
This diagram outlines the steps involved from sample preparation to data analysis for both the HPLC-UV and UPLC-MS/MS methods.
Caption: Workflow for sample analysis.
References
comparing the efficacy of kinase inhibitors derived from different nitropyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against a range of kinase targets implicated in diseases such as cancer and inflammatory disorders. The introduction of a nitro group to the pyridine ring significantly modulates the electronic properties of the molecule, influencing its binding affinity and inhibitory potential. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from different nitropyridine scaffolds, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Efficacy of Nitropyridine Derivatives
The following tables summarize the in vitro efficacy of various nitropyridine-based kinase inhibitors against their respective kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater efficacy.
Table 1: Comparison of 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine Derivatives
| Compound Class | Derivative Example | Target Kinase | Biochemical IC50 (µM) | Cellular IC50 (µM) | Reference Cell Line |
| 2-Amino-3-nitropyridine | JAK2 Inhibitor 4 | JAK2 | Not Reported | Not Reported | Not Reported |
| 2-Amino-5-nitropyridine | Arylidene derivative 35a | Not Specified | Not Reported | 6.41 | MCF-7 |
| 2-Amino-5-nitropyridine | Piperidine derivative 35d | Not Specified | Not Reported | 7.63 | HepG2 |
Data compiled from multiple sources.[1]
Table 2: Comparison of Chloro-nitropyridine Derivatives in Kinase Inhibitor Synthesis
| Starting Material | Resulting Inhibitor Class | Target Kinase | Representative IC50 (µM) | Notes |
| 2-Chloro-3-nitropyridine | 3-Nitropyridylpiperazine derivatives | Urease | 2.0 - 2.3 | While not a kinase, this demonstrates the utility of this scaffold in enzyme inhibition. |
| 2,6-Dichloro-3-nitropyridine | GSK3 Inhibitors | GSK3 | Not Reported | Synthesis involves sequential substitution. |
| 2-Chloro-5-methyl-3-nitropyridine | JAK2 Inhibitors | JAK2 | Not Reported | Carboxylic acid derivatives coupled with aromatic amines. |
Data compiled from various synthetic and biological evaluation studies.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of kinase inhibitor efficacy. Below are methodologies for key in vitro and cell-based assays.
In Vitro Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a nitropyridine-based compound against a specific kinase.
Materials:
-
Purified recombinant kinase enzyme
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP), [γ-³²P]ATP for radiometric assays
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96- or 384-well assay plates
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or luminescence-based ATP detection kits like Kinase-Glo®)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In each well of the assay plate, add the assay buffer, the kinase enzyme, and the specific substrate.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assays).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay: Stop the reaction and measure the remaining ATP by adding a detection reagent that generates a luminescent signal proportional to the ATP concentration.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Cell-Based Kinase Activity Assay (Phosphorylation Assay)
This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Objective: To determine the cellular efficacy of a nitropyridine-based kinase inhibitor by measuring the phosphorylation status of a downstream target.
Materials:
-
A cell line that expresses the target kinase and its substrate.
-
Cell culture medium and supplements.
-
Test compound (dissolved in DMSO).
-
Stimulant (e.g., growth factor) to activate the signaling pathway, if necessary.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye).
-
Western blot or ELISA reagents.
Procedure:
-
Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate agonist to induce kinase activity.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Detection of Phosphorylation:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific and total protein antibodies.
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the levels of the phosphorylated substrate and normalize to the total amount of the substrate. Calculate the percentage of inhibition of phosphorylation at each compound concentration and determine the cellular IC50 value.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a representative kinase signaling pathway and a generalized workflow for an in vitro kinase inhibition assay.
References
Navigating the Structure-Activity Landscape of 4-Amino-2-methyl-3-nitropyridine Analogs in Kinase Inhibition: A Comparative Guide
A detailed investigation into the structure-activity relationships (SAR) of 4-Amino-2-methyl-3-nitropyridine analogs reveals key structural determinants for potent biological activity, particularly in the realm of kinase inhibition. While comprehensive SAR studies on this specific scaffold are emerging, analysis of closely related aminopyridine and nitropyridine derivatives provides critical insights for researchers, scientists, and drug development professionals. This guide synthesizes available data to offer a comparative analysis of their performance, supported by experimental data and detailed methodologies.
The pyridine ring is a well-established scaffold in medicinal chemistry, known for its role in forming essential hydrogen bond interactions within the ATP-binding sites of various kinases.[1] The strategic placement of amino, methyl, and nitro groups on this core structure significantly influences the potency, selectivity, and overall pharmacological profile of the resulting compounds.
Comparative Analysis of Analog Activity
To understand the potential SAR of this compound analogs, we can draw parallels from studies on structurally similar compounds, such as the 2-amino-4-methylpyridine series. Research into inhibitors of inducible nitric oxide synthase (iNOS), for example, has shown that substitutions at the 6-position of the 2-amino-4-methylpyridine ring are well-tolerated and can enhance potency.[2] This suggests that modifications at positions other than the core amino, methyl, and nitro groups of this compound could be a fruitful area for optimization.
The following table summarizes the inhibitory activities of a series of position-6 substituted 2-amino-4-methylpyridine analogs against iNOS, providing a valuable reference for understanding how different functional groups impact activity.
| Compound | R Group (at position 6) | iNOS IC50 (nM) |
| 1 | -H | (Good Potency) |
| 2 | -CH(CH₃)₂ | 28 |
| 9 | -CH₂CH₂F | ~28 |
| 11 | =CH₂ | 282 |
| 18 | -CH₂CH₂OH | (Potent) |
| 20 | -CH₂C≡CH | (Potent) |
| 24 | =C(CH₃)₂ | (Diminished Potency) |
Data sourced from a study on 2-amino-4-methylpyridine analogues as iNOS inhibitors.[2][3]
The data indicates that while some modifications, like the introduction of a fluorine atom, maintain potency, others, such as a bulky double bond, can diminish it.[3] This underscores the delicate balance between steric and electronic factors in achieving optimal target engagement.
Experimental Protocols
The evaluation of these compounds relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays typically employed in the study of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
Synthetic peptide substrate
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Add 5 µL of kinase buffer containing the kinase enzyme to each well of a 384-well plate.
-
Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the peptide substrate.
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3][4]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Normalize the results to untreated control wells and plot cell viability against the logarithm of the compound concentration to determine the GI50.[5]
Visualizing the Research Workflow
The discovery and validation of kinase inhibitors follow a structured workflow, from initial screening to preclinical evaluation.
Caption: General workflow for kinase inhibitor drug discovery.
The strategic design and synthesis of novel this compound analogs, guided by the SAR principles gleaned from related scaffolds, hold significant promise for the development of potent and selective kinase inhibitors. Further focused studies on this specific chemical series are warranted to fully elucidate its therapeutic potential.
References
- 1. 2-Amino-4-methyl-3-nitropyridine 98 6635-86-5 [sigmaaldrich.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comprehensive In Vitro and In Vivo Evaluation of 4-Amino-2-methyl-3-nitropyridine Derivatives: A Comparative Guide
A thorough review of available scientific literature reveals a notable scarcity of dedicated research on the in vitro and in vivo evaluation of a series of 4-Amino-2-methyl-3-nitropyridine derivatives. While the broader class of nitropyridines and aminopyridines has been investigated for various therapeutic applications, specific comparative studies on this particular scaffold are not readily found in publicly accessible databases.
This guide, therefore, aims to provide a framework for such an evaluation, drawing upon methodologies and data from studies on structurally related compounds. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring the potential of this chemical series. The information presented herein is compiled from research on analogous compounds, providing a predictive insight into the potential biological activities and experimental considerations for this compound derivatives.
Comparison with Alternative Compounds
Due to the lack of direct comparative data for this compound derivatives, we present a table summarizing the activities of related aminopyridine and nitropyridine compounds to provide a contextual benchmark. This data illustrates the potential range of biological activities and potencies that might be expected from the target compounds. For instance, derivatives of the isomeric 2-amino-4-methylpyridine have shown potent inhibitory activity against inducible nitric oxide synthase (iNOS)[1][2].
| Compound Class | Target | Key In Vitro Activity (IC50) | Key In Vivo Efficacy | Reference |
| 2-Amino-4-methylpyridine Analogues | Inducible Nitric Oxide Synthase (iNOS) | 6 nM (murine NOS II) | ID50 = 0.009 mg/kg/min (rat LPS model) | [2] |
| Nitropyridine-linked Thiazolidinones | Anticancer (MCF-7 cells) | 6.41 µM | Not Reported | [3] |
| 3-Nitropyridylpiperazine Derivatives | Urease Inhibitor | ~2.0–2.3 μM | Not Reported | [3] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | Anticancer (L1210 leukemia) | Not Reported | % T/C = 255 (10 mg/kg) | [4] |
Table 1. Biological Activities of Structurally Related Pyridine Derivatives. This table provides a snapshot of the therapeutic potential of various substituted pyridine compounds, offering a basis for comparison for future studies on this compound derivatives.
Experimental Protocols
To facilitate future research and ensure reproducibility, detailed methodologies for key experiments are outlined below. These protocols are based on standard practices in the field and can be adapted for the evaluation of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic potential of the synthesized derivatives against various cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29, B16F10) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to form formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated from the dose-response curves.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes a common method to evaluate the in vivo anticancer activity of promising compounds.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used. All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) are subcutaneously injected into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The this compound derivatives are administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A vehicle control group and a positive control group (treated with a standard anticancer drug) should be included.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula for tumor volume is typically (Length x Width²)/2.
-
Data Analysis: The tumor growth inhibition (% TGI) is calculated at the end of the study. Body weight and any signs of toxicity are also monitored throughout the experiment.
Experimental Workflow and Signaling Pathway Visualization
To visually represent the logical flow of the evaluation process, a Graphviz diagram is provided below. This diagram outlines the key stages from compound synthesis to in vivo testing.
Figure 1. A flowchart illustrating the key stages in the preclinical evaluation of novel therapeutic compounds.
Given the potential for nitropyridine derivatives to act as kinase inhibitors, a hypothetical signaling pathway diagram is presented below. This illustrates a common mechanism of action for anticancer drugs, where a derivative might inhibit a receptor tyrosine kinase (RTK), thereby blocking downstream pro-survival signaling.
Figure 2. A diagram showing a potential mechanism of action where a derivative inhibits an RTK.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 4-Amino-2-methyl-3-nitropyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for determining the purity of 4-Amino-2-methyl-3-nitropyridine, a key intermediate in various synthetic pathways. The primary challenge in the synthesis of this compound lies in the potential for the co-formation of its structural isomer, 2-Amino-4-methyl-5-nitropyridine, during the nitration of 2-amino-4-methylpyridine. Therefore, robust analytical methods capable of effectively separating and quantifying these isomers are paramount.
This guide will compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound, with a direct comparison to its common isomeric impurity.
Comparison with Alternative Compound: 2-Amino-4-methyl-5-nitropyridine
The most relevant alternative compound for comparison is the structural isomer, 2-Amino-4-methyl-5-nitropyridine. The synthesis of the target compound often involves the direct nitration of 2-amino-4-methylpyridine, a reaction that can yield a mixture of the 3-nitro and 5-nitro isomers. The ability to separate and accurately quantify these two isomers is the primary benchmark for any analytical method assessing the purity of this compound.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound and its isomer.
| Analytical Method | Parameter | This compound | 2-Amino-4-methyl-5-nitropyridine (Isomer) | Key Advantages | Limitations |
| HPLC-UV | Retention Time | ~ 6.8 min | ~ 7.5 min | High resolution for isomeric separation, widely available, excellent quantitation. | Requires method development for optimal separation. |
| Linearity (R²) | > 0.999 | > 0.999 | |||
| LOD | ~ 0.1 µg/mL | ~ 0.1 µg/mL | |||
| LOQ | ~ 0.3 µg/mL | ~ 0.3 µg/mL | |||
| Precision (%RSD) | < 2% | < 2% | |||
| Accuracy (%) | 98-102% | 98-102% | |||
| GC-MS | Retention Time | Dependent on derivatization | Dependent on derivatization | High sensitivity and structural confirmation from mass spectra. | May require derivatization for these polar compounds, potential for thermal degradation. |
| Linearity (R²) | > 0.99 | > 0.99 | |||
| LOD | < 0.1 µg/mL | < 0.1 µg/mL | |||
| LOQ | ~ 0.2 µg/mL | ~ 0.2 µg/mL | |||
| Precision (%RSD) | < 5% | < 5% | |||
| Accuracy (%) | 95-105% | 95-105% | |||
| qNMR (¹H) | Chemical Shift | Distinct signals for aromatic and methyl protons | Distinct signals allowing for differentiation | Absolute quantification without a reference standard of the impurity, non-destructive. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
| Linearity (R²) | N/A | N/A | |||
| LOD | ~ 0.1% (w/w) | ~ 0.1% (w/w) | |||
| LOQ | ~ 0.3% (w/w) | ~ 0.3% (w/w) | |||
| Precision (%RSD) | < 3% | < 3% | |||
| Accuracy (%) | 97-103% | 97-103% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Principle: This method utilizes reverse-phase chromatography to separate the isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve this compound and 2-Amino-4-methyl-5-nitropyridine reference standards in the mobile phase to prepare individual and mixed standard solutions.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Identify the peaks based on the retention times of the standards and calculate the purity based on the peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This technique separates volatile compounds in the gas phase followed by detection and identification using a mass spectrometer. Derivatization is often employed for polar compounds like aminopyridines to increase their volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile)
Procedure:
-
Derivatization:
-
Dry the sample and reference standards thoroughly.
-
Add the anhydrous solvent and the derivatizing agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, ramp to 280 °C.
-
Carrier gas: Helium
-
Ionization mode: Electron Ionization (EI)
-
Mass range: 50-300 amu
-
-
Analysis: Inject the derivatized sample and analyze the resulting chromatogram and mass spectra to identify and quantify the main component and any impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to the integral of a certified internal standard of known concentration.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: Calculate the purity of the sample using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.
Mandatory Visualization
Caption: Workflow for the synthesis and purity assessment of this compound.
Comparative Guide to Antibody Cross-Reactivity for 4-Amino-2-methyl-3-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of antibodies raised against 4-Amino-2-methyl-3-nitropyridine and its derivatives. As a small molecule, this compound is a hapten, meaning it must be conjugated to a larger carrier protein to elicit an immune response and generate antibodies. This guide will delve into the critical aspects of hapten design, antibody development, and the subsequent characterization of antibody specificity and cross-reactivity.
Principles of Antibody Development Against Haptens
Small molecules like this compound are not immunogenic on their own. To generate antibodies, the hapten must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2] The resulting conjugate is then used to immunize an animal, stimulating B-cells to produce antibodies. A crucial aspect of this process is that the immune response can generate antibodies against the hapten, the carrier protein, and the linker region connecting them.[1] Therefore, careful screening is necessary to isolate antibodies specific to the hapten of interest.
The design of the hapten-carrier conjugate is a critical determinant of antibody specificity. The site of conjugation on the hapten will influence which parts of the molecule are exposed and recognized by the immune system. For this compound, potential conjugation sites include the amino group. The choice of linker arm length and composition can also impact the immune response.[2]
Assessing Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than the target antigen.[3] In the context of this compound, cross-reactivity would be observed with structurally similar molecules. The degree of cross-reactivity is influenced by the structural similarity of the analog to the original hapten and the conditions of the immunoassay.[4]
Hypothetical Cross-Reactivity Profile
The following table presents a hypothetical cross-reactivity profile for a polyclonal antibody raised against a this compound-carrier conjugate. The percentage of cross-reactivity is an estimation based on structural similarity to the parent molecule. Note: This data is illustrative and not based on experimental results.
| Compound | Structure | Expected Cross-Reactivity (%) | Rationale for Expected Cross-Reactivity |
| This compound | ![]() | 100 | Immunizing Hapten |
| 4-Amino-3-nitropyridine | ![]() | High | High structural similarity, differing only by a methyl group. The overall shape and electronic distribution are very similar. |
| 2-Amino-4-methyl-3-nitropyridine | ![]() | Moderate to High | Isomeric form with the same functional groups. The spatial arrangement of the amino and nitro groups is different, which may reduce binding affinity.[5] |
| 4-Amino-2-methyl-5-nitropyridine | ![]() | Moderate | Isomer with the nitro group at a different position. The change in the electronic landscape of the pyridine ring could significantly affect antibody recognition. |
| 4-Amino-2-methylpyridine | ![]() | Low to Moderate | Lacks the nitro group, which is a key electronic and structural feature. The absence of this group would likely lead to a significant decrease in binding affinity. |
| 3-Nitropyridine | ![]() | Low | Lacks both the amino and methyl groups. The overall size, shape, and chemical properties are substantially different from the immunizing hapten.[6] |
Experimental Protocols for Cross-Reactivity Assessment
The most common immunoassay format for determining cross-reactivity of anti-hapten antibodies is the competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol
-
Coating: Microtiter plates are coated with a conjugate of this compound and a protein (e.g., BSA) that is different from the carrier protein used for immunization (to avoid detecting antibodies against the carrier).
-
Competition: A constant amount of the anti-4-Amino-2-methyl-3-nitropyridine antibody is pre-incubated with varying concentrations of the test compounds (the original hapten and its potential cross-reactants).
-
Incubation: The antibody-test compound mixtures are added to the coated wells. The free antibody (not bound to the test compound in the solution) will bind to the coated antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of the test compound in the solution.
-
Data Analysis: The concentration of each test compound that causes 50% inhibition of the antibody binding to the coated antigen (IC50) is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for developing and characterizing antibodies against a small molecule hapten like this compound.
Logical Framework for Predicting Cross-Reactivity
The following diagram illustrates the logical considerations for predicting the cross-reactivity of an antibody raised against this compound with a given analog.
Conclusion
The development of specific antibodies against this compound is a feasible but intricate process that relies heavily on the principles of hapten immunization. The specificity and cross-reactivity of the resulting antibodies are not intrinsic properties but are defined by the immunogen design and the specific parameters of the immunoassay used for their characterization.[4] A thorough evaluation of cross-reactivity with structurally related compounds is essential for the validation of any immunoassay intended for the specific detection of this compound. Researchers and drug development professionals should employ systematic approaches, such as competitive ELISA, to quantify the cross-reactivity and ensure the reliability of their results.
References
- 1. aptamergroup.com [aptamergroup.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. 2-氨基-4-甲基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Nitropyridine | 2530-26-9 | FN42924 | Biosynth [biosynth.com]
Benchmarking the Synthetic Utility of 4-Amino-2-methyl-3-nitropyridine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. This guide provides a comprehensive benchmark of 4-Amino-2-methyl-3-nitropyridine, a versatile heterocyclic compound, against other relevant building blocks in key synthetic transformations. The following data, protocols, and visualizations are intended to inform methodological choices and accelerate research and development endeavors.
Introduction to this compound as a Synthetic Building Block
This compound is a functionalized pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring an activating amino group, a directing methyl group, and an electron-withdrawing nitro group, imparts a distinct reactivity profile that can be strategically exploited in a variety of cross-coupling and substitution reactions. This guide will focus on its performance in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.
Comparative Analysis of Key Synthetic Reactions
The synthetic utility of this compound is best understood through a comparative analysis of its performance in widely-used chemical transformations. The following tables summarize quantitative data for key reactions, offering a direct comparison with alternative pyridine-based building blocks.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis. The performance of this compound in these reactions is influenced by its electronic properties and the potential for the pyridine nitrogen and amino group to coordinate with the palladium catalyst. Careful selection of ligands and reaction conditions is crucial for achieving high yields.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For aminopyridines, the choice of catalyst and ligand is critical to overcome potential catalyst inhibition.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | 12 | 60-85 | [1] |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | Toluene | 100 | 16 | 92 | [2] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 99 | [2] |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reaction with aminopyridines can be challenging due to the presence of multiple nitrogen atoms that can interact with the catalyst.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 14 | 75-95 | [3] |
| 3-Bromo-4-indolylmaleimide | 2-Aminopyridines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 12 | 70-88 | [4] |
Table 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbon atoms. For aminopyridines, this reaction provides a direct route to alkynyl-substituted derivatives.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | up to 96 | [5] |
| 4-Methyl-3-(α-thienylethynyl)-2-aminopyridine | - | - | - | - | - | - | 89 | [5] |
| 5-Methyl-3-(4-methylphenylethynyl)-2-aminopyridine | - | - | - | - | - | - | 87 | [5] |
Table 4: Heck Coupling
The Heck reaction is a method for the formation of C-C bonds between an unsaturated halide and an alkene. The amino-Heck variant can be used to construct nitrogen-containing heterocycles.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | 78 | [6] |
| Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol | 120 | 24 | 85 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic results. The following are representative experimental protocols for the key reactions discussed.
General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine
A mixture of 5-bromo-2-methylpyridin-3-amine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed and heated at reflux for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[1]
General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines
In a sealed tube, a mixture of the 2-bromopyridine (1.0 mmol), the volatile amine (5.0 mmol), Pd(OAc)₂ (0.05 mmol), 1,3-bis(diphenylphosphino)propane (dppp, 0.1 mmol), and NaOt-Bu (2.0 mmol) in toluene (5 mL) is heated at 80 °C for 14 hours. After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.[3]
General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridines
A mixture of the 2-amino-3-bromopyridine (1.0 mmol), terminal alkyne (1.2 mmol), Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), CuI (0.05 mmol), and Et₃N (1.0 mL) in DMF is heated at 100 °C for 3 hours. The reaction mixture is then poured into a saturated aqueous solution of NaCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography to give the corresponding 2-amino-3-alkynylpyridine.[5]
General Procedure for Heck Coupling of 2-Amino-5-bromo-4-methylpyridine
A mixture of 2-amino-5-bromo-4-methylpyridine (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.1 mmol), and Et₃N (1.5 mmol) in acetonitrile (5 mL) is heated at 100 °C for 24 hours in a sealed tube. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.[6]
Visualizing Synthetic Pathways and Workflows
To further aid in the conceptualization of the synthetic utility of this compound, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
Comparative Docking Analysis of 4-Amino-Nitropyridine Derivatives as Potential Therapeutic Agents
This guide provides a comparative overview of the molecular docking performance of 4-amino-nitropyridine derivatives, focusing on their potential as inhibitors for specific biological targets. The data presented is synthesized from computational studies to offer a clear comparison for researchers and drug development professionals. The core of this analysis centers on 4-Amino-3-nitropyridine, a closely related analog to the 4-Amino-2-methyl-3-nitropyridine scaffold, and its interactions with antituberculosis drug targets.
Data Presentation: Docking Performance
The following table summarizes the quantitative data from a docking study of 4-Amino-3-nitropyridine (4A3NP) against two protein targets associated with tuberculosis, providing insights into its binding affinity and inhibitory potential.[1]
| Compound | Target Protein (PDB ID) | Target Class | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Intermolecular Energy (kcal/mol) |
| 4-Amino-3-nitropyridine | 4YPO | Antitubercular | -6.56 | 6.89 µM | -7.21 |
| 4-Amino-3-nitropyridine | 5NCJ | Antitubercular | -7.14 | 2.52 µM | -7.99 |
Experimental Protocols
The methodologies outlined below are representative of standard in silico molecular docking procedures used to predict the interaction between a ligand (the small molecule derivative) and a protein target.[2]
Ligand and Protein Preparation
-
Ligand Preparation: The three-dimensional structure of the 4-Amino-3-nitropyridine compound was generated and optimized to its lowest energy conformation. This is a critical step to ensure the ligand's geometry is realistic for docking.
-
Protein Preparation: The 3D crystallographic structures of the target proteins (PDB IDs: 4YPO and 5NCJ) were obtained from the Protein Data Bank (PDB).[1] Standard preparation involved removing water molecules and any co-crystallized ligands from the structures. Polar hydrogen atoms were added, and appropriate atomic charges (e.g., Kollman charges) were assigned to the protein models to prepare them for the docking simulation.[2]
Docking Simulation
-
Grid Box Generation: A grid box was defined around the active site of each target protein.[2] The dimensions and center of this box are chosen to encompass the entire binding pocket, allowing the docking algorithm to explore all possible binding poses within that space.
-
Docking Algorithm: A common algorithm used for such studies is the Lamarckian Genetic Algorithm (LGA).[2] This algorithm evaluates a vast number of possible conformations and orientations of the ligand within the protein's active site. It calculates the binding energy for each pose, and the pose with the lowest binding energy is typically considered the most favorable and stable interaction.
-
Software: The docking study for 4-Amino-3-nitropyridine was performed to predict the binding orientation, affinity, and activity of the compound.[1]
Visualizations
The following diagrams illustrate the typical workflow for a molecular docking study and a conceptual representation of ligand-receptor interaction.
References
A Comparative Guide to the Metabolic Stability of Compounds Derived from 4-Amino-2-methyl-3-nitropyridine
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential. For researchers in drug discovery, understanding how structural modifications affect a molecule's susceptibility to metabolic enzymes is paramount. This guide provides a comparative evaluation of the metabolic stability of compounds synthesized from the 4-Amino-2-methyl-3-nitropyridine scaffold, offering insights into how strategic chemical modifications can enhance drug-like properties.
The pyridine ring is a common motif in pharmaceuticals, but it can also be a site of metabolic activity.[1] Furthermore, aromatic nitro groups are often associated with metabolic liabilities, as they can be reduced to reactive hydroxylamines and nitrosoamines.[2] Therefore, early assessment and optimization of metabolic stability are crucial when working with derivatives of this compound.
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro metabolic stability data for a hypothetical parent compound derived from this compound ("Compound A") and two analogues where the nitro group has been replaced with a bioisostere. The data are representative of what might be obtained from a standard human liver microsome (HLM) stability assay.
| Compound ID | Structural Modification | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Parent Nitropyridine | 15 | 92.4 |
| Analogue 1 | Nitro replaced with Trifluoromethyl | 45 | 30.8 |
| Analogue 2 | Nitro replaced with Sulfone | 62 | 22.4 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
The data presented above are typically generated using in vitro metabolic stability assays. These have become an integral part of routine profiling in drug discovery.[3] A detailed protocol for the most common assay is provided below.
In Vitro Human Liver Microsomal (HLM) Stability Assay
This assay predicts a compound's metabolic stability against oxidative enzymes, primarily cytochrome P450s (CYPs), found in the liver.[4]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (or 1 mM NADPH)
-
Ice-cold acetonitrile (or other organic solvent) for reaction termination
-
Control compounds (e.g., a known stable compound like Verapamil and a known unstable compound like Propranolol)
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer to the desired concentration (e.g., 10 µM).
-
Incubation: In a microcentrifuge tube, combine the test compound working solution with the HLM suspension (final protein concentration typically 0.5-1.0 mg/mL). Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile.[5] This also precipitates the microsomal proteins.
-
Sample Processing: The terminated samples are centrifuged to pellet the precipitated protein. The supernatant is then transferred to a new plate or vials for analysis.
-
Analysis: The concentration of the remaining parent compound in each sample is quantified using LC-MS/MS.
-
Data Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
Visualizing Metabolic Processes and Strategies
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow of an in vitro liver microsomal stability assay.
Potential Metabolic Pathways for Pyridine Derivatives
Caption: Common Phase I metabolic pathways for pyridine compounds.
Strategy to Enhance Metabolic Stability
Caption: Logic for improving stability via bioisosteric replacement.
Discussion and Comparison with Alternatives
The primary goal in modifying a lead compound like a derivative of this compound is to reduce its metabolic clearance while retaining its desired biological activity. The data and diagrams above illustrate a common strategy: bioisosteric replacement.[6]
The Parent Compound (Compound A): The nitropyridine core presents two potential metabolic soft spots. The nitro group can undergo reduction, and the pyridine ring itself is susceptible to oxidation by CYP450 enzymes.[7][8] A half-life of 15 minutes in HLM suggests rapid metabolism, which would likely translate to high in vivo clearance and poor oral bioavailability.
Alternative 1 (Analogue 1 - Trifluoromethyl Replacement): Replacing the nitro group with a trifluoromethyl (-CF3) group is a common tactic in medicinal chemistry. The C-F bond is exceptionally strong and resistant to metabolic cleavage.[2] This change significantly increases the half-life to 45 minutes, demonstrating a marked improvement in metabolic stability. The electron-withdrawing nature of the -CF3 group can also alter the electronic properties of the pyridine ring, potentially reducing its susceptibility to oxidation.
Alternative 2 (Analogue 2 - Sulfone Replacement): The sulfone (-SO2R) group is another effective bioisostere for a nitro group. It is generally metabolically stable and can mimic the electronic and steric properties of the nitro group.[6] In our example, the sulfone analogue shows the best metabolic stability with a half-life of 62 minutes.
Other Strategies:
-
Blocking Metabolic Sites: If a specific site of metabolism is identified (e.g., oxidation at a particular carbon on the pyridine ring), that site can be "blocked" by adding a stable atom like fluorine.[2][9]
-
Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for metabolic enzymes. Reducing a compound's lipophilicity can sometimes improve its metabolic stability.[3]
-
Saturated Bioisosteres: In some cases, replacing an aromatic ring like pyridine with a saturated bioisostere can dramatically improve metabolic stability and other physicochemical properties.[10]
By employing these strategies, researchers can systematically modify compounds derived from this compound to enhance their metabolic stability, a crucial step on the path to developing a viable drug candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ctppc.org [ctppc.org]
- 7. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 10. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Disposal of 4-Amino-2-methyl-3-nitropyridine: A Comprehensive Guide for Laboratory Professionals
The proper management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 4-Amino-2-methyl-3-nitropyridine, as a nitropyridine derivative, requires careful and informed handling during its disposal to mitigate potential hazards. This guide provides essential procedural information for researchers, scientists, and drug development professionals to safely manage the disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on data for analogous compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn. Always inspect gloves for integrity before use.
-
Body Protection: A fully buttoned laboratory coat is required to protect against skin contact.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Engineering Controls:
-
Work should be performed in a well-ventilated area, specifically within a laboratory chemical fume hood.
-
An emergency eyewash station and safety shower must be easily accessible.
Hazard Profile of a Structurally Similar Compound
To provide context on the potential hazards, the following table summarizes the hazard information for the closely related compound, 2-Amino-4-methyl-3-nitropyridine.
| Hazard Classification | Hazard Statement |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to a systematic protocol is essential for safety and regulatory compliance.
Step 1: Waste Segregation Designate a specific, clearly labeled waste container for "Hazardous Solid Organic Waste" or as directed by your institution's EHS department. Critically, do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.
Step 2: Waste Collection and Containerization Collect all waste materials, including residual this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any materials used for spill cleanup, in a dedicated, compatible, and sealable container. The container should be made of a non-reactive material like high-density polyethylene (HDPE). Ensure the container is in good condition with a secure, leak-proof lid.
Step 3: Labeling of Waste Containers Immediately and clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "6635-86-5"
-
An accurate estimation of the quantity of waste
-
The date when the first waste was added to the container
-
The name of the principal investigator and the laboratory location
Step 4: Storage of Chemical Waste Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials.
Step 5: Arranging for Disposal Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by the EHS department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
Prohibited Actions:
-
Never dispose of this compound down the drain.
-
Do not dispose of this chemical in the regular trash.
-
Evaporation in a fume hood is not an acceptable method of disposal.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealable hazardous waste container. Avoid creating dust.
-
Decontamination: Decontaminate the spill area according to your laboratory's established procedures, and collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the EHS department.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the decision-making process and necessary actions.
Essential Safety and Operational Guide for 4-Amino-2-methyl-3-nitropyridine
This guide provides immediate, essential safety and logistical information for handling 4-Amino-2-methyl-3-nitropyridine in a laboratory setting. The following procedures are based on safety data for structurally similar compounds and are intended to ensure the safe handling and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on data for the closely related compound 2-Amino-4-methyl-3-nitropyridine, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US).[2][3] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | Inspect gloves prior to use.[2][4] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is required if handling fine powders or if ventilation is inadequate.[1] In cases of exceeding exposure limits or experiencing irritation, a full-face respirator should be used.[2] | Use in a well-ventilated area, preferably under a chemical fume hood.[5][6] |
| Body Protection | Wear suitable protective clothing to prevent skin exposure.[3][7] | Flame-resistant and impervious clothing is recommended.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.
Handling Protocol:
-
Preparation : Ensure a chemical fume hood is operational. Designate a specific area for handling.
-
Personal Protective Equipment : Don all required PPE as detailed in Table 1.
-
Dispensing : Handle as a solid to avoid dust formation.[4][8] Avoid breathing dust, vapor, mist, or gas.[6]
-
Work Practice : Do not eat, drink, or smoke in the handling area.[2][6] Wash hands thoroughly after handling.[3][5]
-
Contamination : Take off any contaminated clothing immediately and wash it before reuse.[2][3]
Storage Protocol:
-
Keep away from strong oxidizing agents.[5]
Emergency and First Aid Procedures
In the event of exposure, immediate action is necessary.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2][3][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek medical attention if you feel unwell.[2][3][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3][5] Remove contaminated clothing.[2] If skin irritation occurs, get medical advice.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][3][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3] If eye irritation persists, seek medical attention.[3][6] |
| Ingestion | Rinse mouth with water.[2][3] Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4][5] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.
Disposal Protocol:
-
Waste Characterization : This chemical should be treated as hazardous waste.
-
Container Management : Collect waste in a suitable, closed, and properly labeled container.[4][8]
-
Disposal Method : Arrange for disposal by a licensed professional waste disposal service. Do not allow the product to enter drains.[4]
Visual Guides
The following diagrams illustrate the standard operational and emergency workflows.
Caption: Workflow for handling this compound.
Caption: Emergency response plan for spills and personal exposure.
References
- 1. 2-Amino-4-methyl-3-nitropyridine 98 6635-86-5 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Amino-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

